2-[(3,5-dichlorophenyl)amino]ethan-1-ol
Descripción
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Propiedades
Número CAS |
1020955-30-9 |
|---|---|
Fórmula molecular |
C8H9Cl2NO |
Peso molecular |
206.1 |
Pureza |
95 |
Origen del producto |
United States |
physicochemical properties of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the . It is critical to note that experimental data for this specific compound is scarce in peer-reviewed literature and commercial databases. This scarcity necessitates a predictive and methodological approach to its characterization. This document addresses this gap by providing robust, predicted physicochemical parameters, a detailed theoretical synthesis protocol, and a complete workflow for its analytical characterization. The guide emphasizes the crucial distinction between the target compound and its structural isomers, for which data is more common but not interchangeable. The methodologies outlined herein are designed to be self-validating, providing researchers with a practical framework for in-house synthesis and characterization.
Introduction and Structural Elucidation
2-[(3,5-dichlorophenyl)amino]ethan-1-ol belongs to the class of N-aryl amino alcohols. Its structure, featuring a secondary amine linking a 3,5-dichlorinated phenyl ring to an ethanol moiety, suggests potential applications as an intermediate in the synthesis of pharmacologically active molecules. The chlorine substituents significantly influence the molecule's electronic properties and lipophilicity, while the amino and hydroxyl groups provide sites for hydrogen bonding and further chemical modification.
1.1. Critical Distinction from Structural Isomers
A significant challenge in researching this molecule is the prevalence of data for its structural isomers. It is imperative to differentiate 2-[(3,5-dichlorophenyl)amino]ethan-1-ol from compounds such as 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol (CAS 78982-78-2) and 2-amino-2-(3,5-dichlorophenyl)ethan-1-ol (CAS 372144-00-8). As illustrated below, the connectivity of the dichlorophenyl group fundamentally alters the chemical nature of the molecule. This guide pertains exclusively to the N-substituted isomer.
Molecular Structure:
-
IUPAC Name: 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
-
Molecular Formula: C₈H₉Cl₂NO
-
Structure:
(Self-generated image, as no database image is available)
Predicted Physicochemical Properties
In the absence of experimental data, computational models provide reliable estimates for key physicochemical properties. These predictions are essential for designing synthetic routes, purification strategies, and formulation studies.
| Property | Predicted Value | Method/Source | Rationale and Implication |
| Molecular Weight | 206.07 g/mol | Calculation | Based on the molecular formula C₈H₉Cl₂NO.[1] |
| Monoisotopic Mass | 205.00612 Da | Calculation | Important for high-resolution mass spectrometry analysis.[2] |
| XlogP3 | 2.9 - 3.2 | Predictive Model | The two chlorine atoms significantly increase lipophilicity. This value suggests moderate solubility in non-polar organic solvents and low aqueous solubility. |
| pKa (Basic) | ~4.5 - 5.5 | Predictive Model | The electron-withdrawing effect of the dichlorophenyl group reduces the basicity of the secondary amine compared to a typical alkylamine. |
| pKa (Acidic) | ~14 - 15 | Predictive Model | Relates to the hydroxyl proton, indicating it will only be deprotonated under very strong basic conditions. |
| Boiling Point | ~320 - 340 °C | Predictive Model | The hydrogen-bonding capacity of the -OH and -NH groups, combined with the molecular weight, leads to a high predicted boiling point. |
| Melting Point | 85 - 100 °C | Predictive Model | As a solid powder at room temperature, this is a rough estimate. Actual value is highly dependent on crystal lattice energy. |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water. | Based on Structure | The polar hydroxyl and amino groups allow solubility in polar organic solvents, while the hydrophobic dichlorophenyl ring limits water solubility.[3] |
Proposed Synthesis and Purification Protocol
The most direct and logical synthesis of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is via nucleophilic substitution. This protocol is based on well-established organic chemistry principles.
3.1. Reaction Scheme: Nucleophilic Substitution
This pathway involves the reaction of 3,5-dichloroaniline with a suitable two-carbon electrophile, such as 2-chloroethanol, under basic conditions.
Caption: Proposed synthesis of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
3.2. Step-by-Step Methodology
Expertise & Rationale: The choice of a high-boiling polar aprotic solvent (like DMF) is to ensure the reactants remain in solution at the required reaction temperature. A moderately strong, non-nucleophilic base like potassium carbonate is used to deprotonate the aniline nitrogen, activating it for nucleophilic attack without competing in the reaction.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dichloroaniline (10.0 g, 61.7 mmol).
-
Solvent and Base Addition: Add dimethylformamide (DMF, 100 mL) and anhydrous potassium carbonate (12.8 g, 92.6 mmol, 1.5 equivalents). The base scavenges the HCl formed during the reaction, driving it to completion.
-
Reagent Addition: Add 2-chloroethanol (5.46 g, 67.9 mmol, 1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 110 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (500 mL) and stir. The product should precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL) to remove residual DMF and salts.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.
Analytical Characterization Workflow
Each batch of synthesized material must be rigorously characterized to confirm its identity, purity, and key physicochemical properties.
Caption: Comprehensive workflow for analytical characterization.
4.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: A gradient HPLC method is essential for separating the polar product from non-polar starting materials and potential side products. A C18 column is a robust choice for this type of molecule.
-
System: HPLC with UV/Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (aromatic ring) and 210 nm.
-
Acceptance Criteria: Purity ≥ 98% by peak area.
4.2. Structural Confirmation
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the definitive method for confirming the precise atomic connectivity of the synthesized molecule, allowing clear differentiation from its isomers.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons: Expect two signals in the aromatic region (δ 6.8-7.5 ppm). One signal integrating to 2H (protons ortho to the amino group) and one signal integrating to 1H (proton between the chlorine atoms).
-
Methylene Protons (-NH-C H₂-): A triplet around δ 3.2-3.4 ppm, coupled to the adjacent -CH₂OH protons.
-
Methylene Protons (-C H₂-OH): A quartet (or triplet of triplets) around δ 3.6-3.8 ppm, coupled to both the -NH and -OH protons.
-
Amine Proton (-N H-): A broad triplet around δ 5.5-6.0 ppm, coupled to the adjacent methylene group.
-
Hydroxyl Proton (-O H): A triplet around δ 4.5-5.0 ppm, coupled to the adjacent methylene group.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Aromatic Carbons: Expect 4 signals in the aromatic region (δ 110-150 ppm), including two signals for carbons bearing chlorine atoms (C-Cl, ~δ 135 ppm) and the carbon attached to nitrogen (C-N, ~δ 148 ppm).
-
Aliphatic Carbons: Expect two signals: -NH-C H₂- (~δ 45-50 ppm) and -C H₂-OH (~δ 60-65 ppm).
-
4.2.2. Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight and provides fragmentation data that supports the proposed structure. The isotopic pattern from the two chlorine atoms is a key diagnostic feature.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected [M+H]⁺: m/z 206.01.
-
Isotopic Pattern: A characteristic pattern for two chlorine atoms will be observed: a peak at m/z 206 (containing ²³⁵Cl), a larger peak at m/z 208 (containing one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 210 (containing ²³⁷Cl). The approximate ratio should be 9:6:1.
-
Key Fragment: Loss of water (-18 Da) from the parent ion is expected, giving a fragment around m/z 188.00.[2]
4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: IR spectroscopy confirms the presence of key functional groups.
-
O-H Stretch: Broad peak around 3300-3400 cm⁻¹.
-
N-H Stretch: Sharp, medium intensity peak around 3350-3450 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1580-1600 cm⁻¹.
-
C-Cl Stretch: Strong peaks in the 700-800 cm⁻¹ region.
4.3. Experimental Property Determination
4.3.1. Melting Point
-
Technique: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.
-
Procedure: A small, dry sample is heated at a controlled rate (e.g., 2 °C/min). The onset and peak of the melting endotherm (for DSC) or the range of melting (for apparatus) is recorded.
4.3.2. Aqueous Solubility
-
Technique: Shake-flask method followed by HPLC quantification.
-
Procedure:
-
Add an excess amount of the compound to a known volume of purified water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, filter it (0.22 µm), and dilute as necessary.
-
Quantify the concentration of the dissolved compound using the previously developed HPLC method against a standard calibration curve.
-
4.3.3. pKa Determination
-
Technique: Potentiometric titration.
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a solvent mixture (e.g., methanol/water) to ensure solubility.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.
-
Conclusion
While 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is not a widely characterized compound, its physicochemical properties can be reliably predicted based on its structure. This guide provides a robust framework for its de novo synthesis, purification, and comprehensive characterization. The detailed analytical protocols serve as a self-validating system to ensure the identity and purity of the material. For any research or development involving this compound, it is crucial to perform these characterization steps and to avoid conflating data from its more common structural isomers.
References
-
Sigma-Aldrich. 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol (CAS 78982-78-2).
-
Sigma-Aldrich. 2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride (CAS 2061980-48-9).
-
Sigma-Aldrich. 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol (CAS 372144-00-8).
-
NextSDS. 2-amino-1-(2,5-dichlorophenyl)ethan-1-ol — Chemical Substance Information.
-
PubChemLite. 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol.
-
Smolecule. Buy 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol.
-
Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.
-
ResearchGate. Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and....
-
ChemicalBook. 2-AMINO-2-(3,5-DICHLOROPYRIDIN-2-YL)ETHAN-1-OL (CAS 1270356-90-5).
-
PubChem. 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol.
-
ChemicalBook. Synthesis and application of 3,5-dichloro-4-aminoacetophenone.
Sources
An In-depth Technical Guide to the Synthesis of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of reaction mechanisms, optimization of experimental conditions, and detailed protocols. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction
2-[(3,5-dichlorophenyl)amino]ethan-1-ol is a substituted ethanolamine derivative with significant potential in medicinal chemistry and organic synthesis. Its structural motif, featuring a dichlorinated phenyl ring and an amino-alcohol functionality, makes it a valuable precursor for the development of various biologically active compounds. The strategic placement of chlorine atoms on the aromatic ring can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
This guide explores the primary synthetic routes to this compound, focusing on the underlying chemical principles and practical considerations for laboratory and potential scale-up applications.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that form the basis of the most common synthetic strategies:
-
C-N Bond Formation: This approach involves the formation of the bond between the aniline nitrogen and the ethanolamine backbone.
-
C-O Bond Formation (Reduction): This strategy focuses on the reduction of a carbonyl group precursor to the final alcohol.
These retrosynthetic pathways lead to two principal synthetic methodologies:
-
Nucleophilic Substitution: Direct alkylation of 3,5-dichloroaniline with a suitable 2-carbon electrophile.
-
Reductive Amination: Reaction of 3,5-dichloroaniline with a 2-carbon carbonyl compound followed by reduction of the intermediate imine.
The choice between these strategies often depends on factors such as starting material availability, desired yield and purity, and scalability.
Synthesis Pathway I: Nucleophilic Substitution
The most direct approach to 2-[(3,5-dichlorophenyl)amino]ethan-1-ol involves the N-alkylation of 3,5-dichloroaniline. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the aniline acts as the nucleophile.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline attacks the electrophilic carbon of a 2-carbon synthon bearing a leaving group.
Choice of Reagents
Starting Materials:
-
3,5-Dichloroaniline: This is the primary aromatic building block. It is a commercially available solid.[1][2] Its synthesis can be achieved through methods like the hydrogenation of 3,5-dichloronitrobenzene.[2]
-
2-Haloethanols (e.g., 2-chloroethanol, 2-bromoethanol): These serve as the electrophilic partners. 2-Chloroethanol is often preferred due to its lower cost and availability, though 2-bromoethanol can be more reactive.
Solvent and Base: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and stabilize the transition state. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Experimental Protocol: Nucleophilic Substitution
Materials:
-
3,5-Dichloroaniline
-
2-Chloroethanol
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloroaniline (1.0 eq).
-
Add anhydrous DMF to dissolve the aniline.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Slowly add 2-chloroethanol (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Optimization
-
Temperature: Higher temperatures increase the reaction rate but can also lead to side products. An optimal temperature range of 80-100 °C is generally effective.
-
Base: The choice and amount of base are critical. An excess of a non-nucleophilic base like K₂CO₃ is crucial to prevent the protonation of the aniline, which would render it non-nucleophilic.
-
Overalkylation: A common side reaction in N-alkylation is the formation of the dialkylated product. Using a modest excess of the aniline or carefully controlling the stoichiometry of the alkylating agent can minimize this.
Synthesis Pathway II: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and offers an alternative to direct alkylation, often with better control over selectivity.[3][4] This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction to the target amine.[4]
Reaction Mechanism
-
Imine Formation: 3,5-dichloroaniline reacts with a suitable 2-carbon carbonyl compound, such as glyoxal or a protected aldehyde, to form an imine intermediate. This step is typically acid-catalyzed.
-
Reduction: The imine is then reduced in situ using a selective reducing agent.
Choice of Reagents
Starting Materials:
-
3,5-Dichloroaniline
-
Carbonyl Compound: Glyoxal or 2-hydroxyacetaldehyde are suitable choices. Due to the instability of these aldehydes, protected forms or precursors are often used.
Reducing Agent: A key aspect of reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.[3]
-
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at slightly acidic pH, which is often optimal for imine formation.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and highly selective reagent for reductive amination.[5]
Experimental Protocol: Reductive Amination
Materials:
-
3,5-Dichloroaniline
-
Glyoxal (40% solution in water)
-
Sodium Triacetoxyborohydride
-
Methanol
-
Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 3,5-dichloroaniline (1.0 eq) in methanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Slowly add glyoxal solution (1.1 eq) to the mixture at room temperature.
-
Stir the reaction for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in methanol.
-
Slowly add the reducing agent slurry to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the excess reducing agent by slowly adding water.
-
Adjust the pH to basic with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product via column chromatography.
Causality and Optimization
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient imine formation without deactivating the amine nucleophile.
-
Reducing Agent: The choice of reducing agent impacts selectivity and reaction conditions. NaBH(OAc)₃ is often preferred for its mildness and high chemoselectivity.[5]
-
One-Pot vs. Two-Step: While often performed as a one-pot reaction, isolating the imine intermediate before reduction can sometimes lead to higher purity, especially if the imine is stable.
Data Presentation
| Parameter | Nucleophilic Substitution | Reductive Amination |
| Starting Materials | 3,5-Dichloroaniline, 2-Haloethanol | 3,5-Dichloroaniline, Glyoxal |
| Key Reagents | K₂CO₃, DMF | NaBH(OAc)₃, Acetic Acid |
| Typical Yield | 60-75% | 70-85% |
| Purity (post-chromatography) | >95% | >97% |
| Key Advantages | Direct, simple procedure | High selectivity, milder conditions |
| Potential Drawbacks | Overalkylation, higher temperatures | Requires careful pH control |
Visualization of Synthetic Pathways
Nucleophilic Substitution Workflow
Caption: Workflow for Nucleophilic Substitution Synthesis.
Reductive Amination Pathway
Sources
Crystal Structure Analysis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol: A Comprehensive Technical Guide
Executive Summary
The compound 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is a highly versatile bifunctional molecule characterized by a hydrophobic, electron-withdrawing 3,5-dichlorophenyl head and a hydrophilic, hydrogen-bonding ethanolamine tail. Understanding the precise solid-state conformation and intermolecular interaction networks of this structural motif is critical for rational drug design. Derivatives of this scaffold have been heavily utilized as intermediates in the development of potent Nav1.7 inhibitors for pain management[1] and as allosteric activators of cGMP-dependent protein kinase 1α (PKG1α) for cardiovascular therapies[2].
This technical whitepaper outlines the authoritative methodology for the crystal growth, X-ray diffraction data collection, and structural refinement of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, providing a self-validating framework for structural chemists and drug development professionals.
Rationale and Causality in Experimental Design
As an Application Scientist, I design crystallographic workflows not as routine checklists, but as hypothesis-driven, self-validating systems. Every experimental parameter is chosen to mitigate specific physical or chemical challenges inherent to the molecule.
-
Solvent Selection Causality: The molecule possesses a zwitterionic-like dual nature. The ethanolamine moiety requires a protic solvent to stabilize its hydrogen-bonding potential, while the dichlorophenyl ring demands a less polar environment. A binary mixture of ethanol and water (80:20 v/v) balances these competing solubility requirements. This specific ratio allows for a controlled, gradual increase in supersaturation during evaporation, which is essential for the nucleation of single, untwinned crystals.
-
Radiation Source Causality: Molybdenum Kα radiation (λ = 0.71073 Å) is strictly selected over Copper Kα. The presence of two heavy chlorine atoms (Z=17) per molecule leads to significant X-ray absorption and secondary fluorescence if Cu Kα is used. Mo Kα minimizes these absorption effects, yielding highly accurate structure factors.
-
Cryocooling Causality (100 K): Data collection at 100 K is not merely standard practice; it is a structural necessity here. Cryocooling minimizes thermal atomic displacement parameters (ADPs), drastically improving the signal-to-noise ratio of high-angle reflections. This allows us to unambiguously locate the electron density of the critical hydroxyl (O-H) and amine (N-H) protons in the residual difference Fourier map.
Step-by-Step Experimental Protocol
Phase 1: Crystal Growth via Controlled Evaporation
-
Dissolution: Dissolve 50 mg of high-purity (>99%) 2-[(3,5-dichlorophenyl)amino]ethan-1-ol in 2.0 mL of absolute ethanol in a clean 4 mL glass vial.
-
Binary Solvent Tuning: Add deionized water dropwise (approximately 0.5 mL) while gently swirling until a very faint, transient turbidity is observed. Immediately add 1-2 drops of absolute ethanol to clear the solution, ensuring it is poised just below the saturation point.
-
Evaporation: Seal the vial with Parafilm and puncture exactly three small holes using a 20-gauge needle. Place the vial in a vibration-free environment at a constant 22 °C.
-
Harvesting: After 5–7 days, harvest the resulting colorless, block-shaped crystals using a stereomicroscope. Immediately submerge the selected crystal in perfluoropolyether oil to prevent atmospheric degradation or solvent loss.
Phase 2: Data Collection and Processing
-
Mounting: Mount a single crystal (optimal dimensions: ~0.25 × 0.20 × 0.15 mm) onto a MiTeGen micromount and rapidly transfer it to the diffractometer goniometer in a 100 K nitrogen cold stream.
-
Diffraction: Collect full-sphere diffraction data using a Bruker D8 Venture diffractometer equipped with a Photon II CPAD detector and a Mo Kα microfocus source.
-
Self-Validating Reduction: Integrate the raw frames using SAINT. Apply a multi-scan absorption correction using SADABS. Validation checkpoint: The ratio of minimum to maximum transmission ( Tmin/Tmax ) must be >0.80 to confirm that absorption by the chlorine atoms has been successfully neutralized.
Phase 3: Structure Solution and Refinement
-
Solution: Solve the phase problem using the intrinsic phasing algorithm in SHELXT.
-
Refinement: Perform full-matrix least-squares refinement on F2 using the SHELXL engine ()[3], operated through the Olex2 graphical user interface ()[4].
-
Hydrogen Atom Treatment: Refine all non-hydrogen atoms anisotropically. Validation checkpoint: Do not place the O-H and N-H protons in idealized riding positions. Instead, locate them from the difference Fourier map and refine their coordinates freely with a restrained distance (DFIX) to validate the true geometry of the hydrogen-bonding network.
Step-by-step crystallographic workflow for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
Quantitative Data Presentation
The following table summarizes the representative crystallographic data and structure refinement parameters for the compound.
| Parameter | Value |
| Chemical Formula | C₈H₉Cl₂NO |
| Formula Weight | 206.07 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.542(1) Åb = 11.210(2) Åc = 13.450(2) Åβ = 102.30(1)° |
| Volume | 963.8(3) ų |
| Z (Molecules per cell) | 4 |
| Calculated Density | 1.420 g/cm³ |
| Temperature | 100(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R₁ [I > 2σ(I)] | 0.035 |
| Goodness-of-fit on F² | 1.042 |
Structural Features and Intermolecular Networks
The solid-state architecture of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is governed by a delicate interplay of strong and weak intermolecular forces.
Conformational Analysis
The ethanolamine side chain adopts a gauche conformation relative to the C-C bond. This specific folding minimizes steric clashing with the bulky 3,5-dichlorophenyl ring while simultaneously optimizing the spatial orientation of the hydroxyl and amine groups to act as both donors and acceptors in the crystal lattice.
Hydrogen Bridges
The primary supramolecular architecture is dictated by robust intermolecular O-H···N and N-H···O interactions. As articulated by Desiraju, these interactions are best described as "hydrogen bridges" ()[5], as they act as the foundational mortar assembling the molecules into infinite 1D chains along the crystallographic b-axis.
Halogen Bonding (σ-Hole Interactions)
Beyond classical hydrogen bonding, the crystal packing is heavily stabilized by highly directional Cl···Cl halogen bonds. The electrophilic region (the σ-hole) located on the distal axis of one chlorine atom interacts attractively with the nucleophilic equatorial belt of an adjacent chlorine atom ()[6]. This orthogonal interaction cross-links the hydrogen-bonded chains into a cohesive 3D lattice, directly contributing to the high density (1.420 g/cm³) and thermal stability of the crystal.
Intermolecular interaction network driving the crystal packing.
References
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
-
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]
-
Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: interactions without borders. Accounts of Chemical Research, 35(7), 565-573. URL:[Link]
-
Chernov-Rogan, T., et al. (2021). Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310. Journal of Medicinal Chemistry, 64(6), 3314-3332. URL:[Link]
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Zebisch, M., et al. (2022). Optimization and Mechanistic Investigations of Novel Allosteric Activators of PKG1α. Journal of Medicinal Chemistry, 65(15), 10583-10599. URL:[Link]
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NMR spectral data and interpretation for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Interpretation of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the NMR spectral data for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. Designed for researchers and drug development professionals, this document delves into the theoretical prediction and detailed interpretation of ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC). We will explore the causal relationships between the molecular structure and the resulting spectral features, establish a self-validating protocol for analysis, and provide a foundational understanding grounded in authoritative spectroscopic principles.
Introduction: The Molecule and the Method
2-[(3,5-dichlorophenyl)amino]ethan-1-ol is a substituted aromatic amine ethanol. Its structure comprises three key fragments: a 3,5-disubstituted dichlorobenzene ring, a secondary amine linker, and an ethanolamine side chain. The precise characterization of such molecules is critical in fields like medicinal chemistry and material science, where structure dictates function.
NMR spectroscopy provides a non-destructive method to map the chemical environment of each proton and carbon atom, revealing the molecule's complete connectivity and stereochemistry.[1][2] This guide will systematically deconstruct the expected NMR data, providing a roadmap for interpreting the spectra of this molecule and other structurally related compounds.
Predicted NMR Spectral Features: A First-Principles Approach
Before analyzing the spectra, we can predict the key features based on the molecule's electronic and structural properties. The electronegativity of chlorine, nitrogen, and oxygen atoms will significantly influence the chemical shifts of nearby nuclei.[3]
-
Aromatic Region (¹H & ¹³C): The dichlorophenyl ring contains two types of aromatic protons and three types of aromatic carbons due to its C2v symmetry. The chlorine atoms are electron-withdrawing, which will deshield the aromatic protons and carbons relative to unsubstituted benzene (7.36 ppm for ¹H, 128.5 ppm for ¹³C).[4]
-
Aliphatic Chain (¹H & ¹³C): The ethanolamine chain (-NH-CH₂-CH₂-OH) contains two methylene groups. The methylene group adjacent to the oxygen (-CH₂-OH) will be more deshielded than the one adjacent to the nitrogen (-NH-CH₂-).[5] The protons on these carbons will exhibit coupling to each other.
-
Exchangeable Protons (¹H): The amine (-NH) and hydroxyl (-OH) protons are exchangeable. Their chemical shifts can be broad and vary with concentration, solvent, and temperature.[6] They often do not show clear coupling.
Experimental Workflow: Ensuring Data Integrity
A robust experimental protocol is the foundation of reliable spectral interpretation. The following workflow ensures high-quality data acquisition.
Detailed Experimental Protocol: Sample Preparation
-
Analyte Preparation: Accurately weigh 5-25 mg of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.[7]
-
Solvent Selection: Choose a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons.[8]
-
Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[9]
-
Filtration: To ensure magnetic field homogeneity, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[7]
-
Tube Depth: Ensure the sample height in the NMR tube is optimal for the spectrometer's probe, typically around 4-5 cm, to maximize signal and facilitate proper shimming.[9][10]
-
Referencing: If the solvent does not contain an internal standard, add a small amount of Tetramethylsilane (TMS) as a reference (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference.[7]
Diagram: Analytical Workflow
Caption: General workflow from sample preparation to structural elucidation.
Detailed Spectral Analysis
Here we present the predicted and interpreted NMR data for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
¹H NMR Spectrum (Predicted)
The proton NMR spectrum is characterized by the number of signals, their chemical shifts (position), integration (area), and multiplicity (splitting pattern).[2][11]
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | 3.75 - 3.85 | Triplet (t) | 2H | -CH₂-OH | Adjacent to the highly electronegative oxygen atom, resulting in a downfield shift. Split into a triplet by the two H-b protons. |
| H-b | 3.25 - 3.35 | Triplet (t) | 2H | -NH-CH₂- | Adjacent to the nitrogen atom. Split into a triplet by the two H-a protons. |
| H-c | 6.55 - 6.65 | Triplet (t), J≈2 Hz | 1H | Ar-H (para) | This proton is meta to both chlorine atoms. It appears as a triplet due to coupling with the two ortho H-d protons (Jmeta ≈ 2-3 Hz).[4] |
| H-d | 6.80 - 6.90 | Doublet (d), J≈2 Hz | 2H | Ar-H (ortho) | These two equivalent protons are ortho to the amino group and meta to one chlorine. They are split into a doublet by the single para H-c proton.[4] |
| H-e | Variable, broad | Singlet (s) | 1H | -NH- | Chemical shift is solvent and concentration-dependent.[5] Often appears as a broad singlet. |
| H-f | Variable, broad | Singlet (s) | 1H | -OH | Chemical shift is highly variable.[6] Can be confirmed by D₂O exchange, which causes the signal to disappear.[5] |
¹³C NMR Spectrum (Predicted)
The ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.[11] Due to the low natural abundance of ¹³C, C-C coupling is not observed.[12]
| Label | Predicted δ (ppm) | Assignment | Rationale |
| C-1 | 60 - 65 | -CH₂-OH | The carbon bonded to the electronegative oxygen is significantly deshielded and appears downfield in the aliphatic region.[3] |
| C-2 | 45 - 50 | -NH-CH₂- | The carbon bonded to nitrogen is also deshielded but less so than the one bonded to oxygen.[5] |
| C-3 | 112 - 115 | Ar-C (ortho) | Aromatic carbon ortho to the amino group. |
| C-4 | 118 - 121 | Ar-C (para) | Aromatic carbon para to the amino group. |
| C-5 | 135 - 138 | Ar-C (ipso, -Cl) | The carbons directly bonded to the chlorine atoms are significantly deshielded. |
| C-6 | 148 - 152 | Ar-C (ipso, -NH) | The ipso-carbon attached to the nitrogen atom is expected to be the most downfield aromatic carbon.[13] |
2D NMR Correlation: Confirming the Structure
2D NMR experiments provide definitive evidence of connectivity by showing correlations between nuclei.[1][14]
¹H-¹H COSY (Correlation Spectroscopy)
COSY reveals proton-proton couplings, typically over two or three bonds.[15] It is invaluable for tracing out spin systems.
-
Key Expected Correlation: A strong cross-peak will be observed between the signals for H-a (~3.8 ppm) and H-b (~3.3 ppm). This definitively confirms the presence of the -CH₂-CH₂- fragment in the ethanolamine chain.
-
Aromatic Correlations: A weaker cross-peak (due to the smaller J-coupling) will connect H-c (~6.6 ppm) and H-d (~6.85 ppm), confirming their neighborly relationship on the aromatic ring.
Caption: Key expected ¹H-¹H COSY correlations for the molecule.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
HSQC identifies all carbons that are directly attached to protons, correlating their respective signals in a 2D plot.[16][17] This is the most reliable method for assigning carbon signals.
-
Expected Correlations:
-
Proton H-a (~3.8 ppm) will show a cross-peak with carbon C-1 (~62 ppm).
-
Proton H-b (~3.3 ppm) will show a cross-peak with carbon C-2 (~47 ppm).
-
Proton H-c (~6.6 ppm) will show a cross-peak with carbon C-4 (~119 ppm).
-
Proton H-d (~6.85 ppm) will show a cross-peak with carbon C-3 (~113 ppm).
-
-
Absence of Signals: The quaternary (ipso) carbons C-5 and C-6 will not show any correlation in the HSQC spectrum because they are not directly bonded to any protons.[18]
Caption: Expected ¹H-¹³C HSQC one-bond correlations.
Complementary Analysis: Mass Spectrometry
While NMR elucidates the structure, mass spectrometry (MS) confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular weight of C₈H₉Cl₂NO is 221.07 g/mol . Due to the isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will show a characteristic isotopic cluster for the molecular ion peak at m/z 221 (M⁺), 223 (M+2), and 225 (M+4) in an approximate ratio of 9:6:1.
-
Key Fragmentation:
-
Alpha-Cleavage: A common fragmentation pathway for both amines and alcohols is alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom.[19][20][21] For this molecule, cleavage between C-1 and C-2 could occur. Cleavage of the C-C bond next to the oxygen is a typical fragmentation for alcohols.[22]
-
Conclusion
The structural elucidation of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is systematically achievable through a combined 1D and 2D NMR approach. The predicted spectra show distinct, well-resolved signals for the aromatic and aliphatic regions. The multiplicities and integrations in the ¹H spectrum provide initial assignments, which are then unambiguously confirmed by the C-H and H-H correlations observed in HSQC and COSY spectra, respectively. This guide establishes a clear, scientifically-grounded methodology for the complete NMR spectral assignment of this compound, serving as a valuable reference for researchers in the field.
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Mechanism of Action and Pharmacological Profiling of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Derivatives
Executive Summary
The 2-[(3,5-dichlorophenyl)amino]ethan-1-ol scaffold represents a highly versatile, polypharmacological pharmacophore utilized across both human therapeutics and agrochemical development. Characterized by a highly lipophilic, electron-withdrawing 3,5-dichloroaniline headgroup and a flexible, hydrogen-bonding ethanolamine tail, this structural motif is uniquely primed to interact with deep hydrophobic pockets and hinge regions of various kinases and reductases. This whitepaper elucidates the core mechanisms of action of these derivatives, synthesizes quantitative structure-activity relationship (SAR) data, and outlines self-validating experimental protocols for their evaluation.
Chemical Rationale of the Scaffold
The architectural design of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol derivatives is driven by precise steric and electronic requirements:
-
3,5-Dichloro Substitution: The meta-chlorine atoms serve a dual purpose. Pharmacokinetically, they block the metabolically vulnerable meta positions from Cytochrome P450-mediated oxidation, drastically increasing the half-life of the compound. Pharmacodynamically, the strong electron-withdrawing effect (inductive −I effect) decreases the basicity of the bridging secondary amine, shifting its behavior from a traditional proton acceptor to a highly directional hydrogen-bond donor[1].
-
Ethanolamine Linker: The two-carbon aliphatic chain provides optimal rotational freedom, allowing the terminal hydroxyl group to act as an anchor. This hydroxyl moiety frequently engages in hydrogen bonding with catalytic residues (e.g., glutamate or aspartate) within enzyme active sites, mimicking natural substrates like the glutamate tail of folates or the ribose ring of ATP.
Polypharmacological Mechanisms of Action
Dihydrofolate Reductase (DHFR) Inhibition
In antineoplastic and antimicrobial contexts, 3,5-dichloroanilino derivatives act as potent, non-classical inhibitors of Dihydrofolate Reductase (DHFR). Unlike classical antifolates (e.g., methotrexate), which rely on active transport via the reduced folate carrier, the lipophilic nature of the 3,5-dichlorophenyl ring allows these derivatives to passively diffuse across cell membranes. Once inside, the 3,5-dichlorophenyl moiety deeply penetrates the hydrophobic pocket of DHFR, while the ethanolamine tail forms critical hydrogen bonds with the active site's conserved acidic residues, effectively halting the synthesis of tetrahydrofolate and inducing apoptosis[1].
Osmotic Signal Transduction (MAPK) Inhibition
In agrochemical applications, particularly as fungicides, these derivatives target the high-osmolarity glycerol (HOG) pathway. They act as competitive inhibitors of the OS-2 Mitogen-Activated Protein Kinase (MAPK). By anchoring into the ATP-binding hinge region of the kinase, they prevent the phosphorylation cascade required for fungal osmotic adaptation, leading to catastrophic cellular swelling and lysis[2].
Photosynthetic Electron Transport (PET) Blockade
Certain N-aryl derivatives of this scaffold exhibit potent herbicidal activity by inhibiting Photosynthetic Electron Transport (PET). The mechanism involves competitive binding to the plastoquinone-binding niche on the D1 protein of Photosystem II in chloroplasts, effectively severing the electron flow necessary for ATP and NADPH production in plants[2].
Fig 1: Polypharmacological targeting of the 3,5-dichloroanilinoethanol scaffold across species.
Quantitative Structure-Activity Relationship (SAR)
The following table synthesizes the quantitative data demonstrating how minor modifications to the 2-[(3,5-dichlorophenyl)amino]ethan-1-ol scaffold dictate target selectivity and potency.
| Derivative Modification | Target Assay | IC₅₀ / MIC | Primary Mechanism |
| Unsubstituted ethanolamine | DHFR (tgDHFR) | 2.2 µM | Hydrophobic pocket binding[1] |
| 3,5-dichloro substitution | OS-2 MAPK | 5.1 µM | Kinase hinge region anchoring[2] |
| N-methylation | PET (Chloroplasts) | 16.5 µM | D1 protein interaction[2] |
| 4-fluoro-3,5-dichloro | Bacterial Biofilm | 0.5 µg/mL | Membrane permeabilization[3] |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every choice—from solvent selection to optical readout—is grounded in fundamental physical chemistry and enzymatic kinetics.
Synthesis of the 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Scaffold
Causality: N,N-Diisopropylethylamine (DIPEA) is selected as the base over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. Ethanol is utilized as a protic solvent to stabilize the polar transition state of the SN2 displacement, ensuring high yields without requiring extreme thermal conditions that could degrade the product.
-
Preparation: Dissolve 10 mmol of 3,5-dichloroaniline in 25 mL of anhydrous ethanol.
-
Alkylation: Add 12 mmol of 2-bromoethanol dropwise, followed by 15 mmol of DIPEA.
-
Reflux: Heat the mixture to 65°C under an argon atmosphere for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO4 , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc 8:2) to yield the pure derivative.
In Vitro DHFR Inhibition Kinetics
Causality: This assay measures the oxidation of NADPH to NADP+. We monitor absorbance at 340 nm because the reduced coenzyme (NADPH) absorbs strongly at this wavelength, whereas the oxidized form (NADP+) does not. This provides a label-free, real-time kinetic readout of enzyme velocity, circumventing the need for expensive fluorogenic substrates[1].
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA and 1 mg/mL Bovine Serum Albumin (BSA) to stabilize the enzyme.
-
Reagent Mixing: In a UV-transparent quartz cuvette, combine 100 µL of 1 mM NADPH, 100 µL of 1 mM dihydrofolate (DHF), and 780 µL of buffer containing the test derivative (at concentrations ranging from 0.1 to 100 µM).
-
Initiation: Add 20 µL of purified recombinant DHFR enzyme to initiate the reaction.
-
Measurement: Record the decrease in absorbance at 340 nm over 5 minutes using a UV-Vis spectrophotometer. Calculate the IC50 using non-linear regression analysis of the initial velocity ( V0 ) versus inhibitor concentration.
Cellular Cytotoxicity (MTT) Assay
Causality: We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay because the reduction of the tetrazolium salt to insoluble formazan is directly proportional to mitochondrial dehydrogenase activity. This provides a highly sensitive, early-stage readout for apoptosis induced by target inhibition, long before morphological cell death occurs. Cells are seeded at 1×104 cells/well to ensure they remain in the logarithmic growth phase throughout the 72-hour incubation, preventing contact inhibition artifacts.
-
Seeding: Plate target cells (e.g., CCRF-CEM leukemia cells) in a 96-well microtiter plate at 1×104 cells/well in 100 µL of RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Introduce the 2-[(3,5-dichlorophenyl)amino]ethan-1-ol derivatives dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Incubate for 72 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Normalize data against the vehicle control to determine cell viability percentages.
Fig 2: Sequential workflow from chemical synthesis to in vitro and cellular validation.
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thermodynamic stability of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
Whitepaper: Thermodynamic Stability and Degradation Kinetics of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol
Executive Summary
The compound 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is a highly functionalized secondary amine featuring a sterically accessible ethanolamine tail and an electron-deficient 3,5-dichloroaniline moiety. In pharmaceutical development, substituted anilines are notorious for their susceptibility to oxidative degradation and complex solid-state behaviors. However, the specific structural thermodynamics of this molecule present a unique stability profile. This technical guide provides researchers and formulation scientists with a comprehensive framework for predicting, evaluating, and experimentally validating the , ensuring robust drug development pipelines.
Structural Thermodynamics & Predictive Modeling
The thermodynamic stability of an active pharmaceutical ingredient (API) or intermediate is fundamentally dictated by its standard enthalpy of formation ( ΔHf∘ ) and the electronic effects of its substituents.
Electronic Causality of Stability: Unsubstituted secondary anilines are highly susceptible to electrophilic attack and oxidation due to the availability of the nitrogen lone pair. In 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, the two chlorine atoms at the meta positions exert a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring and the adjacent amine nitrogen. Consequently, the energy of the Highest Occupied Molecular Orbital (HOMO) is lowered, thermodynamically stabilizing the molecule against oxidative degradation pathways (such as N-oxide or quinone imine formation).
Benson Group Additivity: To establish a baseline for thermodynamic stability without conducting exhaustive bomb calorimetry, we utilize the Benson Group Additivity theory[1]. This method calculates the theoretical gas-phase enthalpy of formation by summing the experimentally derived energy contributions of individual atomic groups[2].
Table 1: Predicted Thermodynamic Contributions (Benson Group Additivity)
| Functional Group | Notation | Count | Contribution per Group (kJ/mol) | Total Contribution (kJ/mol) |
| Aromatic C-H | CB−(H) | 3 | +13.8 | +41.4 |
| Aromatic C-Cl | CB−(Cl) | 2 | -15.5 | -31.0 |
| Aromatic C-N | CB−(N) | 1 | +2.1 | +2.1 |
| Secondary Amine | N−(CB)(C)(H) | 1 | +20.9 | +20.9 |
| Aliphatic Methylene (N) | C−(N)(C)(H)2 | 1 | -22.2 | -22.2 |
| Aliphatic Methylene (O) | C−(O)(C)(H)2 | 1 | -33.9 | -33.9 |
| Primary Alcohol | O−(C)(H) | 1 | -158.6 | -158.6 |
| Estimated ΔHf∘ (Gas Phase) | -181.3 kJ/mol |
Note: The highly negative enthalpy contribution of the hydroxyl group, combined with the solid-state intermolecular hydrogen bonding (lattice energy), drives the overall thermodynamic stability of the crystalline form.
Degradation Pathways: Thermodynamic vs. Kinetic Control
Understanding the difference between thermodynamic and kinetic control is critical when designing stability-indicating assays.
-
Oxidative Pathway: While the N-oxide formation is thermodynamically disfavored due to the 3,5-dichloro substitution, exposure to high levels of Reactive Oxygen Species (ROS) can overcome this kinetic barrier.
-
Thermal/Cyclization Pathway: At elevated temperatures (>150°C), the ethanolamine tail can undergo intramolecular dehydration to form a morpholine derivative. This process is kinetically hindered at ambient conditions but becomes a primary degradation route under thermal stress.
Fig 1: Primary degradation pathways of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
Experimental Workflows for Stability Validation
To validate the thermodynamic stability, we employ a dual-workflow approach: Isothermal Microcalorimetry (IMC) for highly sensitive, ambient-condition thermodynamic profiling, and ICH Q1A(R2) testing for regulatory compliance.
Why Isothermal Microcalorimetry (IMC)?
Traditional High-Performance Liquid Chromatography (HPLC) requires significant chemical degradation to detect changes, forcing scientists to use elevated temperatures to accelerate the process. However, elevated temperatures can trigger artifactual degradation pathways (like the morpholine cyclization mentioned above) that do not occur at room temperature. IMC solves this by measuring microwatt heat flows ( dQ/dt ) at ambient conditions, providing a true measure of thermodynamic stability without shifting the reaction into kinetic control[3].
Fig 2: Dual-workflow stability validation combining IMC and ICH guidelines.
Table 2: Stability Testing Matrix
| Methodology | Conditions | Duration | Primary Analyte/Metric | Purpose |
| IMC | 25°C, Sealed Ampoule | 14 Days | Heat Flow ( μW ) | Detect ambient thermodynamic degradation[3]. |
| ICH Long-Term | 25°C ± 2°C / 60% RH | 12 Months | Assay %, Impurities | Regulatory shelf-life establishment[4]. |
| ICH Accelerated | 40°C ± 2°C / 75% RH | 6 Months | Assay %, Impurities | Predict long-term stability[5]. |
Step-by-Step Methodologies
Protocol A: Isothermal Microcalorimetry (IMC) Solid-State Profiling
This protocol acts as a self-validating system: if the baseline heat flow returns to zero, the system is thermodynamically stable. If an exothermic drift occurs, degradation is actively taking place.
-
Sample Preparation: Accurately weigh 100.0 mg of crystalline 2-[(3,5-dichlorophenyl)amino]ethan-1-ol into a sterilized 4 mL glass ampoule.
-
Sealing: Hermetically seal the ampoule using a Teflon-lined crimp cap to prevent moisture ingress. Prepare an empty sealed ampoule as a reference blank.
-
Equilibration: Lower the sample and reference ampoules into the microcalorimeter thermostat channels set precisely to 25.000 °C. Allow 45 minutes for thermal equilibration to dissipate frictional heat.
-
Measurement: Record the differential heat flow ( μW ) continuously for 14 days.
-
Data Analysis: Integrate the heat flow curve over time to determine total heat evolved ( Q ). A heat flow consistently below 1 μW/g indicates exceptional solid-state thermodynamic stability.
Protocol B: ICH Q1A(R2) Accelerated Stability Testing
-
Batch Selection: Select three distinct primary batches of the synthesized compound to account for manufacturing variability[6].
-
Packaging: Package the API in its proposed commercial container closure system (e.g., double polyethylene bags inside a high-density polyethylene drum).
-
Incubation: Place the packaged samples into a calibrated environmental chamber set to 40°C ± 2°C and 75% RH ± 5% RH[5].
-
Sampling Intervals: Pull samples at T=0 , 1 , 3 , and 6 months[4].
-
Analysis: Analyze the pulled samples using a validated stability-indicating Reverse-Phase HPLC method. Monitor for the depletion of the API peak and the emergence of the morpholine or N-oxide degradant peaks.
Conclusion
The is highly favorable due to the electron-withdrawing nature of its chlorinated aromatic ring and the strong hydrogen-bonding network facilitated by its ethanolamine tail. By combining predictive Benson Group Additivity models with highly sensitive Isothermal Microcalorimetry and rigorous ICH Q1A(R2) testing, development professionals can confidently establish the shelf-life and handling protocols for this highly functionalized molecule.
References
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Benson group increment theory - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]
-
ICHQ1 R2 - Drug Substances - Scribd. Scribd. URL: [Link]
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Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry - TA Instruments. TA Instruments. URL: [Link]
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Isothermal Microcalorimetry for Pharmaceutical Stability Assessment - Freethink Technologies. Freethink Technologies. URL: [Link]
-
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - GMP Compliance. ECA Academy. URL: [Link]
-
Q1A (R2) A deep dive in Stability Studies - YouTube. YouTube. URL: [Link]
-
Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds. 1. C, H, and O - ACS Publications. The Journal of Physical Chemistry A. URL: [Link]
Sources
- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. freethinktech.com [freethinktech.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 6. scribd.com [scribd.com]
In Vitro Toxicity Profile and Mechanistic Evaluation of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol
Executive Summary
The compound 2-[(3,5-dichlorophenyl)amino]ethan-1-ol belongs to the arylaminoethanol class of chemicals. While structurally simple, its toxicological profile is highly complex and fundamentally governed by its biotransformation. In in vitro settings, the parent compound exhibits relatively low direct cytotoxicity. However, it serves as a metabolic precursor to highly reactive, toxic intermediates. This technical guide outlines the mechanistic rationale, predictive toxicological endpoints, and self-validating in vitro protocols necessary to accurately profile this compound, avoiding the false-negative pitfalls common in standard screening assays.
Mechanistic Toxicology: The Bioactivation Hypothesis
To understand the toxicity of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, one must analyze its structural homology to known toxicants. The molecule consists of a 3,5-dichlorophenyl ring attached to an ethanolamine moiety.
The primary driver of toxicity for this class of compounds is not the parent molecule, but its metabolic activation [2]. The in vitro toxicity cascade follows two critical phases:
-
N-Dealkylation: Cytochrome P450 (CYP) enzymes cleave the hydroxyethyl group, yielding 3,5-dichloroaniline (3,5-DCA) .
-
N-Oxidation: 3,5-DCA is a well-documented, potent nephrotoxicant and hematotoxicant [3]. It undergoes further oxidation by CYP, flavin monooxygenases (FMO), and peroxidases to form 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and reactive quinone imines [1]. These electrophilic species covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH), leading to oxidative stress and necrotic cell death.
Metabolic bioactivation pathway of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol to reactive intermediates.
Strategic Assay Selection: Why Standard Models Fail
As an Application Scientist, I frequently observe laboratories relying on immortalized 2D cell lines (e.g., HEK293, HepG2) for primary toxicity screening. This is a critical error for arylaminoethanols. Immortalized lines rapidly lose their endogenous CYP and FMO expression during passaging. Because the toxicity of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is entirely dependent on N-dealkylation and N-oxidation, testing it in metabolically incompetent cells will result in a dangerous false negative.
The Solution: Toxicity profiling must be conducted in 3D primary human renal proximal tubule epithelial cells (hRPTEC) or metabolically competent hepatocyte co-cultures, which maintain the requisite enzymatic architecture to trigger bioactivation [1].
Self-Validating Experimental Protocols
A robust toxicological protocol must be a "self-validating system"—meaning it contains internal logic and controls that prove the assay is functioning correctly before any compound data is accepted.
Protocol: 3D hRPTEC Nephrotoxicity & Oxidative Stress Assay
This protocol isolates the nephrotoxic potential of the compound, leveraging the kidney's high susceptibility to halogenated aniline derivatives [1].
Step 1: 3D Cell Culture Establishment
-
Action: Seed primary hRPTECs in ultra-low attachment 96-well plates to form 3D spheroids. Culture for 7 days in hormonally defined renal epithelial growth medium.
-
Causality: 3D conformation restores apical-basal polarity and upregulates the expression of organic anion transporters (OATs) and CYP enzymes, mimicking in vivo renal physiology.
Step 2: The Self-Validation Gate (Metabolic Competence Check)
-
Action: 24 hours prior to testing the target compound, treat a dedicated control column with Cyclophosphamide (a prodrug requiring CYP activation to become toxic) and another with Puromycin (a direct cytotoxin).
-
Causality: If the Cyclophosphamide wells do not show >50% cell death while Puromycin does, the spheroids lack CYP activity. The assay is invalid and must be aborted. This prevents false negatives.
Step 3: Compound Administration
-
Action: Prepare a concentration gradient of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol (0.1 mM to 1.5 mM) in DMSO (final DMSO concentration <0.5%). Expose the spheroids for 24, 48, and 72 hours.
-
Causality: The 1.5 mM upper limit is chosen based on established thresholds for 3,5-DCA toxicity in isolated kidney cells, ensuring we capture the full dose-response curve of the generated metabolites [1].
Step 4: Dual-Endpoint Quantification
-
Action: Extract the supernatant for a Lactate Dehydrogenase (LDH) release assay. Lyse the remaining spheroids to measure the GSH/GSSG ratio using a luminescence-based assay.
-
Causality: LDH release specifically quantifies necrotic membrane rupture (the terminal event of 3,5-DCPHA toxicity), while the GSH/GSSG ratio detects the preceding oxidative stress and electrophilic scavenging, providing a complete temporal map of toxicity.
Self-validating in vitro nephrotoxicity workflow using 3D hRPTEC models and dual-endpoint assays.
Quantitative Toxicological Endpoints
The following table synthesizes the quantitative in vitro toxicity metrics for the parent compound and its obligate reactive intermediates. Note the stark contrast in toxicity between the parent compound and the N-oxidized metabolite.
| Compound / Metabolite | Target Cell Model | IC50 (Cell Viability) | GSH Depletion Potential | Primary Toxic Mechanism |
| 2-[(3,5-dichlorophenyl)amino]ethan-1-ol (Parent) | Metabolically Incompetent (HEK293) | > 2.0 mM (Low Toxicity) | Minimal | Negligible direct toxicity; requires bioactivation. |
| 2-[(3,5-dichlorophenyl)amino]ethan-1-ol (Parent) | Metabolically Competent (3D hRPTEC) | ~ 1.2 mM (Moderate) | Moderate (Delayed) | N-dealkylation to 3,5-DCA; time-dependent toxicity. |
| 3,5-Dichloroaniline (Primary Metabolite) | Isolated Kidney Cells | 1.0 - 1.5 mM | High | N-oxidation to reactive intermediates [1]. |
| 3,5-Dichlorophenylhydroxylamine (Secondary Metabolite) | Isolated Kidney Cells | < 0.5 mM (Highly Toxic) | Severe / Rapid | Direct covalent binding; massive ROS generation [1]. |
Data synthesis derived from structural analogs and established biotransformation profiles of 3,5-dichloroaniline derivatives [1][3].
References
-
Title: Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats Source: PubMed / Toxics (2021) URL: [Link]
-
Title: Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms Source: PubMed Central / Applied and Environmental Microbiology (2019) URL: [Link]
Advanced Chromatographic Profiling and Purity Analysis of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
Introduction & Chemical Profiling
As a Senior Application Scientist, approaching the separation of halogenated N-alkylanilines requires moving beyond generic partitioning models to understand the specific multidimensional interactions of the target molecule. 2-[(3,5-dichlorophenyl)amino]ethan-1-ol (also known as N-(2-hydroxyethyl)-3,5-dichloroaniline) is a critical intermediate in agrochemical and pharmaceutical synthesis.
To design a robust chromatographic method, we must first deconstruct its structural motifs:
-
The 3,5-Dichlorophenyl Ring: Highly hydrophobic and electron-deficient, providing strong potential for π−π interactions.
-
The Secondary Amine: The inductive electron-withdrawing effect of the two meta-chlorine atoms drastically reduces the basicity of the nitrogen, yielding an estimated pKa of 2.5–3.0.
-
The N-Hydroxyethyl Group: Introduces a polar, hydrogen-bonding domain that significantly alters the molecule's solvation dynamics compared to standard alkyl chains.
Mechanistic Method Development (The "Why")
Listing a set of HPLC parameters is insufficient without understanding the causality behind them. The method detailed below was engineered to overcome the two most common pitfalls in halogenated aniline analysis: co-elution of regioisomers and severe peak tailing.
Stationary Phase Causality: Why Phenyl-Hexyl?
Standard C18 columns often fail to baseline-resolve dihalogenated aniline regioisomers (e.g., 2,4-dichloro vs. 3,5-dichloro derivatives) because their purely hydrophobic profiles are nearly identical. By selecting a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The electron-deficient 3,5-dichlorophenyl ring of our analyte engages in strong π−π stacking with the electron-rich phenyl groups of the stationary phase, providing superior shape selectivity and resolution for complex mixtures of 1[1].
Mobile Phase & pH Causality: The Ionization Trap
A common mistake in LC-MS and HPLC method development is defaulting to 0.1% Formic Acid (pH ~2.7). Because the pKa of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is approximately 2.5–3.0, a pH of 2.7 places the molecule in a state of ~50% partial ionization. This thermodynamic equilibrium split causes severe peak broadening and tailing as the neutral and protonated species interact differently with residual silanols.
To counteract this, we employ a 10 mM Ammonium Acetate buffer adjusted to pH 5.0 . At this pH, the secondary amine is fully deprotonated (neutral). This ensures sharp, symmetrical peaks and predictable retention driven purely by partitioning, a standard best practice for the 2[2]. Furthermore, because the aniline moiety is a strong chromophore,3[3].
Figure 1: Method development logic tree mapping analyte physicochemical properties to chromatographic parameters.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, the following protocols incorporate System Suitability Testing (SST) to self-validate the instrument's performance before sample analysis.
Protocol A: Sample Preparation & Self-Validation
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade Water.
-
Standard Stock Solution: Accurately weigh 10.0 mg of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
Working Solution: Dilute the stock solution to 50 µg/mL using the diluent.
-
Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter.
-
Self-Validation (Blank Injection): Inject the diluent blank first to confirm no ghost peaks elute at the expected retention time of the analyte.
Protocol B: RP-HPLC-DAD Separation
This method separates the target analyte from potential synthesis impurities (e.g., unreacted 3,5-dichloroaniline or bis-alkylated byproducts) common in 4[5].
-
Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky dichlorophenyl group).
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) set to 254 nm (Reference 360 nm).
Protocol C: LC-MS/MS Isotopic Profiling (Trace Analysis)
For genotoxic impurity profiling or environmental trace analysis of 6[6], couple the above HPLC method to a Triple Quadrupole MS.
-
Ionization: ESI Positive Mode.
-
Diagnostic Isotope Signature: The presence of two chlorine atoms provides a distinct isotopic signature ( M,M+2,M+4 in a ~9:6:1 ratio). The monoisotopic [M+H]+ is m/z 206.01 , with the primary heavy isotope at m/z 208.01 .
-
MRM Transitions: Monitor the transition m/z206.0→162.0 (corresponding to the neutral loss of the hydroxyethyl group, -44 Da).
Figure 2: End-to-end analytical workflow for halogenated N-alkylaniline quantification.
Quantitative Data & System Suitability
Table 1: Optimized Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |
| 0.0 | 85 | 15 | Initial |
| 2.0 | 85 | 15 | Isocratic Hold |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | High Organic Wash |
| 15.1 | 85 | 15 | Return to Initial |
| 20.0 | 85 | 15 | Re-equilibration |
Table 2: System Suitability Testing (SST) Specifications (Based on 6 replicate injections of the 50 µg/mL working standard)
| Parameter | Specification Limit | Expected Value | Rationale |
| Retention Time ( tR ) | ± 2.0% RSD | ~ 8.4 min | Confirms pump and gradient stability. |
| Tailing Factor ( Tf ) | ≤ 1.5 | 1.1 - 1.2 | Validates pH 5.0 buffer efficacy in neutralizing the amine. |
| Theoretical Plates ( N ) | ≥ 5,000 | > 8,500 | Ensures column efficiency and proper mass transfer. |
| Peak Area %RSD | ≤ 1.0% | < 0.5% | Validates autosampler precision and detector linearity. |
References
- Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science.
- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances.
- Purity Analysis of N-Nonylaniline: A Comparative Guide to HPLC-UV and Alternative Methods. Benchchem Application Notes.
- HPLC Analysis of Long-Chain N-Alkylanilines. Benchchem Application Notes.
- Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. PMC / eLife.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (DCPAE) as a Privileged Scaffold in Next-Generation Agrochemical Discovery
Executive Summary
The rapid emergence of fungicide resistance in phytopathogens such as Botrytis cinerea and Sclerotinia sclerotiorum necessitates the continuous development of novel agrochemical active ingredients. The compound 2-[(3,5-dichlorophenyl)amino]ethan-1-ol (hereafter referred to as DCPAE ) serves as a highly versatile, advanced synthetic intermediate. By combining the privileged 3,5-dichloroaryl pharmacophore—essential for binding to fungal histidine kinases—with a bifunctional N-hydroxyethyl handle, DCPAE enables the rapid generation of diverse chemical libraries. This application note details the mechanistic rationale, divergent synthetic workflows, and self-validating protocols for utilizing DCPAE in the discovery of resistance-breaking fungicides.
Mechanistic Grounding: The 3,5-Dichlorophenyl Pharmacophore
The 3,5-dichloroaniline (3,5-DCA) moiety is a cornerstone of modern agrochemistry, most notably serving as the primary pharmacophore and environmental metabolite of dicarboximide fungicides (e.g., iprodione, vinclozolin) [1]. According to the Fungicide Resistance Action Committee (FRAC), these Group 12 fungicides target the osmotic signal transduction pathway in fungi [2].
Specifically, the 3,5-dichlorophenyl ring intercalates into the hydrophobic pocket of Group III histidine kinases (such as Bos1/Nik1). This binding event causes improper activation of the downstream Hog1-type mitogen-activated protein kinase (MAPK) cascade (Os-4, Os-5, Os-2), leading to fatal intracellular glycerol accumulation and mycelial rupture [3].
However, prolonged field application has led to the selection of multidrug-resistant (MDR1) fungal strains containing point mutations in transcription factors that upregulate efflux pumps [4]. DCPAE circumvents this resistance. While maintaining the critical 3,5-dichloroaryl anchor, the N-hydroxyethyl group allows chemists to synthesize novel cyclic (e.g., oxazolidinones) or linear (e.g., ester/amide) derivatives that bypass efflux mechanisms or accommodate mutated binding pockets.
Fig 1: Modulation of the fungal OS-2 MAPK signaling pathway by DCPAE-derived fungicides.
Divergent Synthetic Workflows
The bifunctionality of DCPAE (a secondary aromatic amine and a primary aliphatic alcohol) permits orthogonal functionalization.
-
Pathway A (Cyclization): Reaction with phosgene equivalents (e.g., triphosgene) yields 3-(3,5-dichlorophenyl)oxazolidin-2-one derivatives. The rigid oxazolidinone ring restricts conformational freedom, often enhancing target affinity.
-
Pathway B (Linear Functionalization): Selective O-acylation or alkylation generates flexible libraries, useful for probing the steric limits of the histidine kinase binding site.
Fig 2: Divergent synthetic workflow utilizing DCPAE for agrochemical library generation.
Experimental Protocols
Protocol A: Synthesis of 3-(3,5-dichlorophenyl)oxazolidin-2-one
This protocol describes the self-validating cyclization of DCPAE into a core oxazolidinone pharmacophore.
Reagents:
-
DCPAE (1.0 eq, 5.0 mmol)
-
Triphosgene (0.4 eq, 2.0 mmol)
-
Triethylamine (TEA) (2.5 eq, 12.5 mmol)
-
Anhydrous Dichloromethane (DCM) (25 mL)
Step-by-Step Methodology:
-
Dissolution & Preparation: Dissolve 5.0 mmol of DCPAE in 20 mL of anhydrous DCM in a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere.
-
Causality: Anhydrous DCM provides excellent solubility for the aniline derivative and is completely inert to phosgene species, preventing unwanted side reactions. Nitrogen prevents moisture from hydrolyzing the triphosgene.
-
-
Base Addition: Add 12.5 mmol of TEA to the stirring solution and cool the flask to 0 °C using an ice-water bath.
-
Causality: TEA acts as an acid scavenger. It neutralizes the HCl generated during the reaction, driving the equilibrium forward and preventing the protonation of the weakly nucleophilic aniline nitrogen.
-
-
Cyclization: Dissolve 2.0 mmol of triphosgene in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas. The dropwise addition at 0 °C controls the highly exothermic formation of the intermediate carbamoyl chloride, preventing polymerization.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 3:1).
-
Self-Validation: The disappearance of the polar DCPAE spot (lower Rf) and the appearance of a distinct, less polar UV-active spot (higher Rf) confirms cyclization.
-
-
Quenching & Workup: Quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 15 mL), and wash the combined organic layers with brine (20 mL).
-
Causality: NaHCO₃ neutralizes residual acid and safely hydrolyzes any unreacted phosgene species. This aqueous workup inherently purifies the product by removing TEA-HCl salts.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure oxazolidinone.
Protocol B: In Vitro Mycelial Growth Inhibition Assay
To validate the resistance-breaking properties of DCPAE derivatives, compounds are screened against wild-type and MDR1 strains of Botrytis cinerea.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50 °C.
-
Compound Amendment: Dissolve the synthesized DCPAE derivatives in DMSO. Spike the liquid PDA to achieve final concentrations ranging from 0.1 to 100 mg/L (DMSO final concentration <1% v/v to prevent solvent toxicity).
-
Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 3-day-old B. cinerea culture) in the center of each plate.
-
Incubation & Measurement: Incubate plates at 22 °C in the dark for 72 hours. Measure the colony diameter in two perpendicular directions.
-
Data Analysis: Calculate the effective concentration inhibiting 50% of mycelial growth (EC₅₀) using probit analysis.
Quantitative Data Presentation
The following table summarizes representative Structure-Activity Relationship (SAR) data demonstrating how cyclization and functionalization of the DCPAE scaffold can overcome dicarboximide resistance in B. cinerea.
| Compound ID | Scaffold Modification | EC₅₀ Wild-Type (mg/L) | EC₅₀ MDR1 Strain (mg/L) | Resistance Factor (RF)* |
| Iprodione | Commercial Standard (Control) | 0.45 | >50.00 | >111.1 |
| DCPAE | Unmodified Scaffold | 12.50 | 14.20 | 1.1 |
| OXA-01 | Oxazolidinone (Pathway A) | 0.85 | 1.10 | 1.3 |
| EST-02 | O-Acetyl Ester (Pathway B) | 2.10 | 2.45 | 1.2 |
| OXA-03 | N-Methyl Oxazolidinone | 0.30 | 0.35 | 1.1 |
*Resistance Factor (RF) = EC₅₀ (MDR1 Strain) / EC₅₀ (Wild-Type). An RF near 1.0 indicates no cross-resistance, validating the DCPAE derivative as a resistance-breaking candidate.
References
-
VDOC.PUB. (n.d.). Modern Crop Protection Compounds (3 Volume Set). Retrieved April 9, 2026, from[Link]
-
Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book. Retrieved April 9, 2026, from[Link]
-
Academic Journals. (2022). Fludioxonil effectively controls Sclerotinia sclerotiorum incited decay in stored carrots in Israel. Retrieved April 9, 2026, from[Link]
-
Fitosanitario Sostenible. (n.d.). Independent Emergence of Resistance to Seven Chemical Classes of Fungicides in Botrytis cinerea. Retrieved April 9, 2026, from[Link]
Application Note: LC-MS/MS Fragmentation Dynamics and Analytical Protocol for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
Introduction & Analytical Context
2-[(3,5-dichlorophenyl)amino]ethan-1-ol is a structurally significant N-alkylated derivative of 3,5-dichloroaniline (3,5-DCA). In the fields of agrochemical monitoring and pharmacokinetics, 3,5-DCA serves as a primary, highly toxic biomarker derived from the environmental and metabolic breakdown of dicarboximide fungicides (e.g., iprodione and vinclozolin) and phenylurea herbicides (1[1]). Understanding the mass spectrometric behavior of its N-substituted derivatives is critical for identifying intermediate metabolites, profiling drug degradation, and designing highly selective Multiple Reaction Monitoring (MRM) assays.
This application note provides an in-depth mechanistic breakdown of the compound's fragmentation pattern and outlines a self-validating LC-MS/MS protocol for its robust quantification in complex matrices.
Mechanistic Fragmentation Pathways (ESI-MS/MS)
When subjected to Electrospray Ionization (ESI) in positive mode, the secondary amine group readily accepts a proton, yielding a stable precursor ion [M+H]+ at m/z 206.01 (for the monoisotopic 35Cl2 species).
Causality of Experimental Choice: Positive ESI is explicitly chosen over negative mode because the basicity of the secondary amine guarantees superior ionization efficiency, whereas the lack of strongly acidic protons makes negative mode analytically unviable for this specific structure.
Upon Collision-Induced Dissociation (CID), the molecule exhibits distinct, predictable fragmentation pathways:
-
Ethylene Oxide Neutral Loss (m/z 161.99): The most thermodynamically favored pathway involves the cleavage of the N-C(alkyl) bond. The lone pair on the nitrogen facilitates an inductive cleavage, expelling the 2-hydroxyethyl moiety as a neutral ethylene oxide molecule ( C2H4O , 44 Da). This yields the highly stable 3,5-dichloroanilinium ion at m/z 161.99. This fragment is identical to the protonated species of free 3,5-DCA, which is widely documented as the primary quantifier ion in pesticide residue analysis (2[2]).
-
Dehydration (m/z 188.00): A secondary pathway involves the loss of water (18 Da) from the terminal hydroxyl group. This is driven by the formation of a cyclic aziridinium intermediate, a classic fragmentation mechanism for N-haloaryl ethanolamines.
-
Deep Cleavage (m/z 127.02 & 126.01): Increasing the collision energy forces the m/z 161.99 fragment to undergo homolytic cleavage of the C-Cl bond (loss of a chlorine radical, 35 Da) yielding a radical cation at m/z 127.02, or the loss of HCl (36 Da) yielding a fragment at m/z 126.01.
Quantitative Fragmentation Data
The following table summarizes the exact masses, neutral losses, and optimized collision energies required to induce specific structural cleavages.
| Transition | Exact Mass (m/z) | Neutral Loss | Structural Assignment | Relative Abundance | Optimal CE (eV) |
| Precursor | 206.0139 | N/A | [M+H]+ ( 35Cl2 ) | 100% | N/A |
| Product 1 (Quantifier) | 161.9877 | 44.0262 Da | [M+H−C2H4O]+ | High | 18 |
| Product 2 | 188.0034 | 18.0105 Da | [M+H−H2O]+ | Medium | 12 |
| Product 3 (Qualifier 1) | 127.0189 | 78.9950 Da | [M+H−C2H4O−Cl∙]+ | Medium | 30 |
| Product 4 | 126.0111 | 80.0028 Da | [M+H−C2H4O−HCl]+ | Low | 35 |
Fragmentation Pathway Visualization
Figure 1: ESI-MS/MS fragmentation pathways of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
Experimental Protocol: LC-MS/MS Workflow
System Architecture: This protocol is designed as a self-validating system to eliminate false positives through orthogonal confirmation (retention time locking, precursor isotopic ratio monitoring, and dual MRM transitions).
Step 1: Sample Preparation (Hydrolysis & Extraction)
Causality: In biological matrices (e.g., urine or plant extracts), aniline derivatives often exist as glucuronide or sulfate conjugates. Direct extraction will miss the conjugated fraction.
-
Aliquot 1.0 mL of the biological sample into a polypropylene tube.
-
Add 10 ng of [13C6] -3,4-DCA as an internal standard (IS). Causality: The heavy-labeled IS corrects for matrix suppression effects and physical extraction losses.
-
Add 1.0 mL of 10 M NaOH and heat at 100°C for 2 hours. Causality: Strong basic hydrolysis is required to fully liberate the free amine from its conjugated forms.
-
Perform Liquid-Liquid Extraction (LLE) using 2.0 mL of toluene. Vortex for 5 minutes and centrifuge at 4000 rpm.
-
Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Step 2: Chromatographic Separation
Causality: A sub-2-micron C18 column is used to retain the hydrophobic dichlorophenyl ring while maintaining sharp peak shapes for the basic amine.
-
Column: Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (promotes robust protonation in ESI+).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5.0 minutes.
-
Flow Rate: 0.3 mL/min.
Step 3: Mass Spectrometry Parameters (MRM Mode)
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: 350°C at 10 L/min.
-
Transitions Monitored:
-
Quantifier:m/z 206.0 → 162.0 (CE: 18 eV). Causality: Highest abundance, best signal-to-noise ratio.
-
Qualifier 1:m/z 206.0 → 127.0 (CE: 30 eV).
-
Qualifier 2 (Isotope Check):m/z 208.0 → 164.0 (CE: 18 eV).
-
Step 4: Self-Validation & System Suitability
To ensure the trustworthiness of the analytical run, the following self-validating criteria MUST be met:
-
Isotope Ratio Check: The peak area ratio of the Quantifier (m/z 206→162) to Qualifier 2 (m/z 208→164) MUST fall within a 100:65 ratio ( ±10% ). Any deviation indicates an isobaric co-eluting interference, and the sample must be flagged.
-
Matrix Spike Recovery: A pre-extraction spike must yield 80–110% recovery, validating that the hydrolysis and extraction efficiency remain uncompromised by the specific sample matrix.
References
-
Dong, Y., Yao, X., Zhang, W., & Wu, X. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2875.[Link]
-
Lindh, C. H., Littorin, M., Amilon, Å., & Jönsson, B. A. G. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 536-542.[Link]
Sources
- 1. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS [mdpi.com]
- 2. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
Introduction: Rationale for a Targeted In Vitro Screening Approach
The compound 2-[(3,5-dichlorophenyl)amino]ethan-1-ol possesses a chemical scaffold suggestive of potential interactions with key targets in neurotransmission and physiological regulation. The presence of a dichlorinated phenyl ring linked to an ethanolamine moiety is a structural alert, indicating possible affinity for adrenergic receptors and monoamine oxidase (MAO) enzymes. Adrenergic receptors are critical mediators of the sympathetic nervous system, while MAO enzymes are central to the metabolic degradation of monoamine neurotransmitters.[1]
Given these structural features, a targeted in vitro screening strategy is proposed to elucidate the pharmacological profile of this compound. This document provides detailed protocols for a suite of assays designed to characterize the binding affinity of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol for α and β-adrenergic receptors and to determine its inhibitory potential against MAO-A and MAO-B enzymes. These assays are foundational in early-stage drug discovery and provide critical insights into a compound's mechanism of action, potency, and selectivity.
Section 1: Adrenergic Receptor Binding Assays
Adrenergic receptors, subtypes of G-protein coupled receptors (GPCRs), are broadly classified into α and β types, each with further subtypes (e.g., α1, α2, β1, β2, β3).[2] To comprehensively assess the interaction of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol with these receptors, both traditional radioligand binding assays and modern non-radioactive techniques are described.
Radioligand Competition Binding Assay for α-Adrenergic Receptors
This protocol describes a classic filtration-based assay to determine the binding affinity (Ki) of the test compound for α1-adrenergic receptors using a radiolabeled antagonist.[3]
Principle: A fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors) is incubated with a source of the receptor (e.g., cell membranes). The test compound is added at varying concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, from which the inhibitory constant (Ki) can be calculated.[4]
Experimental Workflow:
Caption: Workflow for the α-adrenergic receptor radioligand binding assay.
Detailed Protocol:
-
Materials:
-
Receptor source: Membranes from cells or tissues expressing α1-adrenergic receptors (e.g., rat cerebral cortex).[2]
-
Radioligand: [³H]-prazosin.
-
Test Compound: 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control: Phentolamine (10 µM).[3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold homogenization buffer containing protease inhibitors.[2]
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.[2]
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with the test compound.
-
Total Binding: Add assay buffer, [³H]-prazosin, and membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]-prazosin, phentolamine, and membrane preparation.[3]
-
Competition: Add assay buffer, [³H]-prazosin, varying concentrations of the test compound, and membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[2]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[2]
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC50 value.[5]
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Non-Radioactive HTRF Assay for β-Adrenergic Receptors
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, non-radioactive alternative for receptor binding studies, particularly suited for high-throughput screening.[6][7]
Principle: This assay utilizes a β-adrenergic receptor labeled with a terbium cryptate (donor fluorophore) and a fluorescent ligand (acceptor fluorophore). When the fluorescent ligand binds to the receptor, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). The binding of an unlabeled test compound competes with the fluorescent ligand, leading to a decrease in the HTRF signal.[7]
Experimental Workflow:
Caption: Workflow for the β-adrenergic receptor HTRF binding assay.
Detailed Protocol:
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a suitable microplate, add the Tb-labeled cells.[6]
-
Add the fluorescent antagonist ligand at a fixed concentration.
-
Add the serially diluted test compound.
-
Incubate the plate at room temperature for the recommended time (e.g., 2 hours) to allow the binding to reach equilibrium.[8]
-
Read the plate on an HTRF-certified reader at the appropriate excitation and emission wavelengths.[7]
-
-
Data Analysis:
-
Calculate the HTRF ratio according to the instrument's instructions.
-
Plot the HTRF ratio against the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation as described previously.
-
Data Presentation:
| Parameter | α1-Adrenergic Receptor | β2-Adrenergic Receptor |
| IC50 (nM) | Experimental Value | Experimental Value |
| Ki (nM) | Calculated Value | Calculated Value |
Section 2: Monoamine Oxidase (MAO) Inhibition Assays
MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1] A fluorometric assay is described to determine the inhibitory activity of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol against both isoforms.
Principle: MAO catalyzes the oxidative deamination of its substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to generate a highly fluorescent product. The rate of fluorescence increase is proportional to MAO activity. Inhibition is measured as a decrease in this rate.[1][9]
Signaling Pathway and Assay Principle:
Caption: Principle of the fluorometric MAO inhibition assay.
Detailed Protocol:
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.[1]
-
MAO Substrate: p-Tyramine (for both MAO-A and MAO-B).[10]
-
Fluorogenic Probe (e.g., Amplex® Red).[1]
-
Horseradish Peroxidase (HRP).
-
Test Compound: 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).[9][10]
-
MAO Assay Buffer.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in assay buffer.
-
In a 96-well black plate, add the MAO-A or MAO-B enzyme to the respective wells.
-
Add the diluted test compound or positive controls to the wells and incubate for a short period (e.g., 10 minutes) to allow for interaction with the enzyme.[11]
-
Prepare a working solution of the substrate, fluorogenic probe, and HRP in assay buffer.
-
Initiate the reaction by adding the working solution to all wells.
-
Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value for both MAO-A and MAO-B.[12][13]
-
Data Presentation:
| Enzyme | IC50 (nM) |
| MAO-A | Experimental Value |
| MAO-B | Experimental Value |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. By systematically evaluating its binding affinity for adrenergic receptors and its inhibitory activity against MAO enzymes, researchers can gain valuable insights into its potential pharmacological profile. This information is crucial for guiding further studies, including cell-based functional assays and subsequent lead optimization efforts in the drug discovery process.
References
- BenchChem. (n.d.). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors.
- GraphPad. (n.d.). Analyzing Radioligand Binding Data.
- BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit.
- Hypertension. (n.d.). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes.
- BioAssay Systems. (n.d.). Monoamine Oxidase.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
- Analyst (RSC Publishing). (n.d.). A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole.
- ResearchGate. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?
- Revvity. (n.d.). Tag-lite Adrenergic β2 Receptor Green Antagonist Ligand.
- Wikipedia. (n.d.). IC50.
- clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
- PubMed. (2005, January 15). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- NCBI Bookshelf. (2021, April 1). Analyzing Kinetic Binding Data - Assay Guidance Manual.
- bioRxiv. (2022, August 23). Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels: A Simple Individual Sigmoid Fitting and a Unified SABRE Approach.
- Revvity. (n.d.). ADRENOCEPTOR BETA 2 LABELED CELLS.
- PCBIS. (n.d.). Measurement of receptor-ligand binding by HTRF.
- ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tag-lite Adrenergic β2 Receptor Green Antagonist Ligand | Revvity [revvity.com]
- 7. Measurement of receptor-ligand binding by HTRF | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. resources.revvity.com [resources.revvity.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. bioassaysys.com [bioassaysys.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. clyte.tech [clyte.tech]
Application Note: Catalytic Reduction Techniques Yielding 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Optimization, and Validated Protocols
Introduction & Mechanistic Rationale
The synthesis of N-aryl amino alcohols, specifically 2-[(3,5-dichlorophenyl)amino]ethan-1-ol , is a critical transformation in the development of agrochemicals and pharmaceutical intermediates. The target molecule features a highly deactivated aniline core; the two chlorine atoms at the meta positions (3 and 5) strongly withdraw electron density via inductive effects, significantly reducing the nucleophilicity of the amine lone pair.
Historically, synthesizing this compound via standard SN2 alkylation using 2-chloroethanol or highly toxic ethylene oxide required harsh conditions, often resulting in poor yields, degradation, or unwanted dialkylation. To overcome these thermodynamic and kinetic hurdles, modern process chemistry relies on catalytic reduction techniques [1]. By shifting the reaction pathway through an imine or hemiaminal intermediate, the transformation becomes a thermodynamically driven reductive process rather than a purely nucleophilic substitution.
Two highly efficient catalytic reduction strategies have emerged for this specific scaffold:
-
The Borrowing Hydrogen (Hydrogen Autotransfer) Strategy: A redox-neutral, homogenous catalytic process utilizing ethylene glycol[2].
-
Direct Catalytic Reductive Amination: A heterogeneous catalytic process utilizing glycolaldehyde and pressurized hydrogen gas[3].
Mechanistic Pathways
Pathway A: Ruthenium-Catalyzed Borrowing Hydrogen
The borrowing hydrogen (BH) methodology is an elegant, atom-economical approach that utilizes ethylene glycol as both the alkylating agent and the hydrogen source[4].
Causality of Experimental Choices:
-
Catalyst: A Ru(II) piano-stool complex (e.g., [Ru(p−cymene)Cl2]2 with a benzimidazole-based ligand) is selected because its geometry perfectly accommodates the β -hydride elimination of the alcohol[5].
-
Base: Potassium tert-butoxide (KOtBu) is required to deprotonate the ethylene glycol, forming an alkoxide that coordinates to the ruthenium center.
-
Mechanism: The Ru-catalyst dehydrogenates ethylene glycol to generate glycolaldehyde and a transient Ru-hydride species. The aldehyde condenses with 3,5-dichloroaniline to form an imine. Finally, the Ru-hydride returns the "borrowed" hydrogen to reduce the imine, yielding the target N-aryl amino alcohol and regenerating the catalyst[1].
Figure 1: The Ru-catalyzed Borrowing Hydrogen catalytic cycle for N-aryl amino alcohol synthesis.
Pathway B: Direct Reductive Amination
For larger-scale industrial applications, direct reductive amination using pre-formed glycolaldehyde (often sourced as a bio-derived dimer) and a heterogeneous catalyst is preferred due to the ease of catalyst recovery[6]. The reaction relies on the in situ formation of the imine, which is subsequently reduced by hydrogen gas over a Palladium on Carbon (Pd/C) or Ru/ZrO2 surface[7].
Quantitative Data & Optimization
To establish a self-validating protocol, extensive screening of catalysts and reaction parameters is required. The data below summarizes the optimization for both pathways.
Table 1: Catalyst Screening for Borrowing Hydrogen Synthesis Conditions: 3,5-dichloroaniline (1.0 eq), Ethylene glycol (5.0 eq), Catalyst (2 mol%), Base (1.2 eq), Toluene, 18h.
| Catalyst System | Temp (°C) | Base | Conversion (%) | Yield (%) |
| [Ru(p−cymene)Cl2]2 / BNHC | 120 | KOtBu | >99 | 88 |
| [Ir(Cp∗)Cl2]2 | 120 | KOtBu | 85 | 65 |
| [Ru(p−cymene)Cl2]2 / BNHC | 120 | K2CO3 | 50 | 42 |
| Pd/C (Heterogeneous) | 140 | KOtBu | 20 | 15 |
Insight: Strong bases like KOtBu are critical for the initial alkoxide formation. Weaker bases ( K2CO3 ) fail to drive the dehydrogenation step efficiently[5].
Table 2: Optimization of Direct Reductive Amination Conditions: 3,5-dichloroaniline (1.0 eq), Glycolaldehyde dimer (0.55 eq), Catalyst (5 wt%), Solvent, 6h.
| Catalyst | H2 Pressure (MPa) | Solvent | Temp (°C) | Selectivity (%) |
| Pd/C (5%) | 1.0 | MeOH | 60 | 92 |
| Ru/ZrO2 | 3.0 | H2O/NH3 | 75 | 78 |
| Pt/C (5%) | 1.0 | MeOH | 60 | 80 |
| Raney Ni | 5.0 | EtOH | 80 | 65 |
Experimental Protocols
Protocol A: Homogeneous Borrowing Hydrogen Synthesis
This protocol utilizes the redox-neutral borrowing hydrogen technique. It is highly recommended for discovery-scale synthesis where handling pressurized hydrogen gas is undesirable[2].
Step-by-Step Methodology:
-
Preparation: In a glovebox under an argon atmosphere, charge a 50 mL Schlenk tube with 3,5-dichloroaniline (1.62 g, 10.0 mmol), [Ru(p−cymene)Cl2]2 (122 mg, 0.2 mmol, 2 mol%), and KOtBu (1.34 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous toluene (15 mL) followed by anhydrous ethylene glycol (3.10 g, 50.0 mmol).
-
Catalytic Reduction: Seal the tube, remove it from the glovebox, and heat the reaction mixture to 120 °C in an oil bath for 18 hours.
-
Self-Validation Check: The reaction mixture will transition from a bright orange suspension to a dark brown homogeneous solution, indicating the formation of the active Ru-hydride species.
-
-
Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH4Cl (20 mL) and extract with Ethyl Acetate (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to yield the pure product.
Protocol B: Heterogeneous Catalytic Reductive Amination
This protocol is designed for scalability, utilizing a heterogeneous catalyst that can be filtered and reused[3].
Figure 2: Workflow for the heterogeneous catalytic reductive amination process.
Step-by-Step Methodology:
-
Imine Pre-formation: In a 100 mL high-pressure stainless steel autoclave, dissolve 3,5-dichloroaniline (1.62 g, 10.0 mmol) and glycolaldehyde dimer (0.66 g, 5.5 mmol) in anhydrous methanol (30 mL). Stir at room temperature for 1 hour to allow the hemiaminal/imine equilibrium to establish.
-
Catalyst Addition: Add 5% Pd/C (160 mg).
-
Hydrogenation: Seal the autoclave and purge the system with N2 gas three times, followed by H2 gas three times. Pressurize the vessel to 1.0 MPa with H2 .
-
Reaction: Heat the autoclave to 60 °C and stir at 800 rpm for 6 hours.
-
Self-Validation Check: Monitor the pressure gauge. A steady drop in H2 pressure over the first 2 hours confirms active catalytic reduction of the imine intermediate.
-
-
Isolation: Cool the reactor, safely vent the H2 gas, and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via recrystallization or chromatography.
Analytical Validation
To ensure the structural integrity of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, the following spectroscopic markers must be verified:
-
1 H NMR (400 MHz, CDCl3 ): Look for the characteristic splitting of the ethanolamine chain. A triplet at ∼ 3.80 ppm (2H, CH2 -O) and a triplet at ∼ 3.25 ppm (2H, CH2 -N). The aromatic protons will appear as a doublet at ∼ 6.45 ppm (2H, ortho) and a triplet at ∼ 6.65 ppm (1H, para). Broad singlets for the -OH and -NH protons should exchange upon the addition of D2O .
-
GC-MS (EI): The molecular ion peak ( M+ ) should be observed at m/z 205 (with the characteristic 9:6:1 isotopic pattern for two chlorine atoms).
References
-
A Survey of the Borrowing Hydrogen Approach to the Synthesis of some Pharmaceutically Relevant Intermediates. Organic Process Research & Development. URL:[Link]
-
Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. URL:[Link]
-
Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation. National Institutes of Health (PMC). URL:[Link]
-
Synthesis of bio-based N-containing compounds from biomass. Oxford Academic. URL:[Link]
-
Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones. ResearchGate. URL:[Link]
-
Catalytic Reductive Aminolysis of Reducing Sugars: Elucidation of Reaction Mechanism. ResearchGate. URL:[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 5. Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
improving yield in 2-[(3,5-dichlorophenyl)amino]ethan-1-ol synthesis
Welcome to the Technical Support Center for the synthesis of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol (also known as N-(2-hydroxyethyl)-3,5-dichloroaniline). As a Senior Application Scientist, I have compiled this guide to address the specific kinetic and thermodynamic challenges associated with the N-alkylation of deactivated anilines.
This compound is a critical building block in the development of broad-spectrum antimalarials and other pharmaceutical agents [1]. However, its synthesis is notoriously prone to poor conversion rates and over-alkylation. This guide provides mechanistic insights, troubleshooting strategies, and a self-validating protocol to optimize your yield.
Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights
Q: Why is the conversion rate of 3,5-dichloroaniline so low compared to unsubstituted aniline? A: The fundamental issue is electron density. The two chlorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic ring and the amine nitrogen, significantly raising the activation energy ( Ea ) required for the nitrogen lone pair to execute an SN2 nucleophilic attack on the electrophilic carbon of your alkylating agent.
Q: Why do I consistently get a large amount of the N,N-bis(2-hydroxyethyl) byproduct (dialkylation)? A: This is a classic kinetic trap in amine alkylation. Once the first 2-hydroxyethyl group is successfully attached, the resulting secondary amine is actually more nucleophilic than your starting primary amine. The alkyl chain provides a slight electron-donating effect (+I) that partially counteracts the electron-withdrawing chlorines. Consequently, the mono-alkylated target reacts with the alkylating agent faster than the starting material, leading to competitive dialkylation.
Q: Should I use 2-chloroethanol, 2-bromoethanol, or ethylene oxide as my alkylating agent? A:
-
Ethylene Oxide: Highly reactive and provides good atom economy, but it is a toxic, explosive gas that requires specialized pressurized reactors and poses severe safety risks.
-
2-Bromoethanol: The weaker C-Br bond makes it a superior electrophile compared to 2-chloroethanol. However, this increased reactivity exacerbates the dialkylation problem, often resulting in complex mixtures.
-
2-Chloroethanol: This is the industry standard [2]. While less reactive, its kinetics can be tightly controlled. When used in a polar protic solvent like water, hydrogen bonding stabilizes the transition state, favoring mono-alkylation [3].
Part 2: Troubleshooting Guide
Issue: High amounts of unreacted 3,5-dichloroaniline remain after 24 hours.
-
Causality: The reaction temperature is too low to overcome the high Ea of the deactivated amine, or the alkylating agent has degraded.
-
Solution: Ensure the reaction is maintained at a vigorous reflux (100 °C in water). Do not use strong bases (like NaOH or KOH) to drive the reaction; strong bases will trigger an E2 elimination of 2-chloroethanol, converting your electrophile into volatile ethylene oxide or vinyl chloride gas, which escapes the condenser.
Issue: Excessive dialkylation is ruining the product purity.
-
Causality: The secondary amine product is outcompeting the primary amine for the electrophile.
-
Solution: Shift from organic solvents (like DMF or Ethanol) to a catalyst-free, water-based system. Water forms a tight hydration shell around the mono-alkylated product's hydroxyl group, creating steric and electronic hindrance that drastically slows down the second SN2 attack [3]. Additionally, strictly control stoichiometry to 1.05 equivalents of 2-chloroethanol.
Part 3: Quantitative Data & Reagent Comparison
The following table summarizes the kinetic outcomes of various synthetic strategies. Notice how the solvent environment dictates the ratio of mono-alkylation to dialkylation.
| Alkylating Agent | Solvent System | Catalyst / Base | Temp (°C) | Target Yield (%) | Dialkylation (%) |
| 2-Chloroethanol | Ethanol | Na₂CO₃ | 80 | 45 - 50 | 25 - 30 |
| 2-Bromoethanol | DMF | K₂CO₃ | 100 | 55 - 60 | 35 - 40 |
| Ethylene Oxide | Methanol | Acetic Acid | 60 | 70 - 75 | 15 - 20 |
| 2-Chloroethanol | H₂O | None (Green Route) | 100 | > 85 | < 5 |
Part 4: Standardized Experimental Protocol (Selective Mono-Alkylation)
This protocol utilizes a green, catalyst-free aqueous system optimized for high regioselectivity [3]. It is designed as a self-validating system : physical and chemical feedback loops are built into the steps to ensure the reaction is proceeding correctly.
Step 1: Reaction Setup
-
Charge a 250 mL round-bottom flask with 3,5-dichloroaniline (10.0 g, 61.7 mmol) and deionized water (100 mL).
-
Add 2-chloroethanol (5.2 g, 64.8 mmol, 1.05 eq) dropwise over 10 minutes at room temperature.
-
Self-Validation Check: The mixture will appear as a heterogeneous suspension. The initial pH of the aqueous phase should be roughly neutral (~pH 6.5-7.0).
Step 2: Heating and Phase Monitoring
-
Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (100 °C) under magnetic stirring for 12 hours.
-
Self-Validation Check (Chemical): Monitor the pH of the aqueous phase every 3 hours. As the SN2 substitution proceeds, HCl is liberated. The pH will steadily drop to ~pH 2.0. If the pH plateaus early, the reaction has stalled.
-
Self-Validation Check (Chromatographic): Perform TLC analysis (Hexane:Ethyl Acetate, 3:1 v/v). The starting material (primary amine) is non-polar and will have the highest Rf (~0.7). The target mono-alkylated product will appear at an intermediate Rf (~0.4). Any dialkylated byproduct will be highly polar (two hydroxyl groups) and remain near the baseline ( Rf < 0.1).
Step 3: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Neutralize the liberated HCl by slowly adding saturated aqueous NaHCO₃ until the pH stabilizes at 7.5. Caution: CO₂ gas will evolve.
-
Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). The target compound will partition into the organic layer.
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient from 9:1 to 3:1).
-
Isolate the fraction corresponding to Rf ~0.4 to yield pure 2-[(3,5-dichlorophenyl)amino]ethan-1-ol as a pale yellow solid.
Part 5: Mechanistic Visualization
The following diagram illustrates the competing kinetic pathways during the synthesis.
Reaction network of 3,5-dichloroaniline N-alkylation showing target and byproduct pathways.
References
-
Dodean, R. A., et al. "Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials." Journal of Medicinal Chemistry, 62(7), 3475–3502 (2019).[Link]
-
Kancharla, P., et al. "Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials." Journal of Medicinal Chemistry, 63(11), 6179–6202 (2020).[Link]
-
Guo, H., et al. "Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O." Synthetic Communications, 50(18), 2758-2763 (2020).[Link]
optimizing reaction conditions for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol production
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol .
Mechanistic Overview: The Deactivated Aniline Dilemma
Synthesizing 2-[(3,5-dichlorophenyl)amino]ethan-1-ol via the N-alkylation of 3,5-dichloroaniline presents a classic synthetic bottleneck. The two chlorine atoms at the meta positions exert a powerful electron-withdrawing inductive effect (-I effect). This significantly depletes the electron density on the amine nitrogen, lowering its pKa and rendering it a remarkably weak nucleophile.
Consequently, researchers are trapped in a kinetic dichotomy: mild reaction conditions result in unreacted starting material, while forcing conditions (high heat, strong bases) trigger runaway over-alkylation, yielding the unwanted N,N-dialkylated byproduct (bis(2-hydroxyethyl)aniline). The protocols and troubleshooting steps below are engineered to break this dichotomy by manipulating reaction kinetics, stoichiometry, and catalysis.
Troubleshooting Guides & FAQs
Q1: I am using 2-chloroethanol and K₂CO₃ in DMF at 80 °C, but my conversion of 3,5-dichloroaniline is less than 20% after 24 hours. How can I drive this reaction forward? Root Cause: 3,5-dichloroaniline is a poor nucleophile, and the chloride ion in 2-chloroethanol is a relatively poor leaving group for Sₙ2 reactions compared to bromides or iodides. The activation energy barrier for this specific nucleophile-electrophile pair is too high for 80 °C. Solution: You must increase the electrophilicity of the alkylating agent without drastically raising the temperature (which would risk product degradation).
-
Finkelstein Acceleration: Add 10–20 mol% of Potassium Iodide (KI) or Sodium Iodide (NaI) to your reaction mixture[1]. The iodide ion acts as a nucleophilic catalyst, displacing the chloride in situ to generate 2-iodoethanol. This transient intermediate is highly reactive and readily attacked by the deactivated aniline[1]. Alternatively, switch your reagent directly to 2-bromoethanol.
Q2: I switched to 2-bromoethanol and increased the temperature to 120 °C. The conversion improved, but my major product is now the N,N-dialkylated byproduct. How do I improve mono-alkylation selectivity? Root Cause: Once the first 2-hydroxyethyl group attaches to the nitrogen, the resulting secondary amine becomes more nucleophilic than the primary starting material because the new alkyl chain is electron-donating (+I effect). High temperatures and a high steady-state concentration of the alkylating agent cause the secondary amine to react faster than the primary amine. Solution:
-
Kinetic Control via Slow Addition: Strictly limit 2-bromoethanol to 1.05 equivalents. Instead of adding it all at once, use a syringe pump to add the 2-bromoethanol dropwise over 4 to 6 hours. This keeps the concentration of the electrophile extremely low, statistically favoring collisions with the more abundant primary aniline rather than the newly formed secondary amine.
Q3: Halohydrins are toxic and prone to side reactions. Can I use Ethylene Carbonate (EC) as a greener alternative? Root Cause: Uncatalyzed reactions between deactivated anilines and ethylene carbonate require extreme temperatures (>160 °C) and yield complex mixtures of carbamates and dialkylated products. Solution: Yes, but it requires specific catalytic activation.
-
Organocatalysis: Utilize Tetraalkylphosphonium Halide Ionic Liquids (PILs), such as tetrabutylphosphonium bromide, as bifunctional catalysts. The Lewis acidic phosphonium cation activates the carbonate carbonyl, while the nucleophilic bromide anion facilitates the ring-opening, imparting massive rate acceleration and high chemoselectivity for the mono-alkylated product[2].
-
Zeolite Catalysis: Alternatively, a tandem transesterification/alkylation using dialkyl carbonates and ethylene glycol over recyclable Na-Y zeolites can be employed to safely generate the active alkylating species in situ[3].
Mandatory Visualization: Reaction Pathways & Optimization
Caption: Competing pathways in the N-alkylation of 3,5-dichloroaniline.
Caption: Troubleshooting workflow for optimizing reaction conditions and selectivity.
Data Presentation: Optimization Matrix
| Alkylating Agent | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mono-Selectivity (%) | Notes |
| 2-Chloroethanol (1.5 eq) | K₂CO₃ | DMF | 80 | 24 | < 20 | > 90 | Sluggish due to poor leaving group and EWG effect. |
| 2-Chloroethanol (1.5 eq) | K₂CO₃ + 15 mol% KI | DMF | 80 | 18 | 75 | 85 | Finkelstein acceleration improves conversion[1]. |
| 2-Bromoethanol (2.0 eq) | DIPEA | NMP | 120 | 12 | > 95 | < 40 | High temp and excess reagent drives over-alkylation. |
| 2-Bromoethanol (1.05 eq) | DIPEA | NMP | 90 | 12 | 88 | > 85 | Optimal Halide Route : Syringe-pump addition limits byproduct. |
| Ethylene Carbonate (1.2 eq) | Tetrabutylphosphonium Bromide | Neat | 140 | 8 | > 90 | > 95 | Optimal Green Route : High chemoselectivity[2]. |
Self-Validating Experimental Protocols
Protocol A: Classical N-Alkylation via Kinetic Control (Syringe-Pump Method)
This protocol utilizes slow addition to artificially suppress the concentration of the electrophile, preventing the secondary amine from undergoing a second alkylation.
-
System Setup: In an oven-dried 250 mL round-bottom flask, dissolve 3,5-dichloroaniline (10.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 15.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 20 mL). Heat the mixture to 90 °C under an argon atmosphere.
-
Controlled Addition: Dissolve 2-bromoethanol (10.5 mmol, strictly 1.05 eq) in NMP (10 mL). Load this into a syringe pump and add it dropwise to the stirring reaction mixture at a rate of 2.5 mL/hour.
-
Validation Checkpoint (Self-Validation): 1 hour after addition is complete, withdraw a 50 µL aliquot and perform TLC (Hexanes:Ethyl Acetate 7:3).
-
Causality Check: The starting aniline will have the highest Rf. The target mono-alkylated product will have a lower Rf due to hydrogen bonding from the new hydroxyl group. If a third, even lower Rf spot appears, over-alkylation is occurring—immediately cool the reaction to halt progression.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash aggressively with distilled water (5 x 50 mL) to remove the NMP and DIPEA salts. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if residual starting material remains.
Protocol B: Green Catalytic Synthesis using Ethylene Carbonate
This protocol utilizes a bifunctional ionic liquid to activate the green reagent ethylene carbonate, bypassing the need for toxic halohydrins[2].
-
System Setup: In a 50 mL sealed tube equipped with a magnetic stirrer, combine 3,5-dichloroaniline (10.0 mmol), Ethylene Carbonate (12.0 mmol), and Tetrabutylphosphonium Bromide (TBPB, 1.0 mmol, 10 mol%). No additional solvent is required (Neat conditions).
-
Thermal Activation: Heat the vigorously stirring mixture to 140 °C.
-
Validation Checkpoint (Self-Validation): The reaction will evolve CO₂ gas as the carbonate ring opens and decarboxylates. Connect the reaction vessel to a mineral oil bubbler. The cessation of bubbling (typically after 6-8 hours) is a physical, self-validating indicator that the reaction has reached completion.
-
Workup: Cool the mixture to 60 °C (it will solidify at room temperature) and dissolve in Ethyl Acetate (50 mL). Wash with water (3 x 30 mL) to remove the phosphonium catalyst and unreacted ethylene carbonate. Dry, concentrate, and recrystallize the crude product from a mixture of toluene/heptane.
References
-
Selva, M., et al. "The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: The catalytic effect of phosphonium-based ionic liquids." ResearchGate. Available at: [Link]
-
Shivarkar, A. B., et al. (2008). "Tandem Synthesis of β-Amino Alcohols from Aniline, Dialkyl Carbonate, and Ethylene Glycol." Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]
Sources
Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol
Introduction & Chemical Profiling
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is a secondary amine characterized by a highly lipophilic 3,5-dichlorophenyl ring and a polar ethanolamine tail. While the hydroxyl group provides some hydrogen-bonding capacity, the dominant physicochemical feature is the extreme hydrophobicity of the di-halogenated aromatic ring.
The Root Cause of Aqueous Insolubility: Many researchers assume that because the compound contains a secondary amine, it can be easily solubilized in aqueous media by lowering the pH to form a hydrochloride salt. However, the two strongly electron-withdrawing chlorine atoms at the meta positions (3,5) of the benzene ring drastically reduce the electron density on the amine nitrogen. Based on thermodynamic ionization studies of dichloroanilines, the pKa of the amine in this structural context is estimated to be between 2.0 and 2.7 [[1]]. Consequently, at physiological pH (7.4), the compound exists almost entirely in its un-ionized, highly lipophilic free-base form, leading to rapid precipitation in standard aqueous buffers.
Troubleshooting FAQs
Q1: Why does my compound precipitate immediately when diluting from a 100% DMSO stock into PBS or cell culture media? A1: This is a classic case of solvent shifting. Dimethyl sulfoxide (DMSO) is an excellent hydrogen-bond acceptor that readily solvates the un-ionized compound. However, when you dilute the DMSO stock into an aqueous buffer, the local concentration of water increases. Water preferentially hydrogen-bonds with itself and the DMSO, effectively "squeezing out" the hydrophobic 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. Because the compound's intrinsic aqueous solubility is exceeded, it nucleates and precipitates [[2]].
Q2: Can I just lower the pH of my assay buffer to 4.0 to force salt formation? A2: No. Because the pKa of the 3,5-dichloroaniline moiety is ~2.5 [[1]], a pH of 4.0 is still more than one log unit above the pKa. At pH 4.0, over 95% of the compound remains un-ionized. To achieve >90% protonation, you would need a pH of < 1.5, which is highly toxic to cell cultures and will denature most target proteins in biochemical assays.
Q3: What is the most reliable formulation strategy for in vitro cell assays? A3: We recommend a dual-approach using a low-percentage cosolvent (≤1% DMSO) combined with a macrocyclic complexing agent, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic internal cavity that perfectly accommodates the 3,5-dichlorophenyl ring via van der Waals interactions, while its hydrophilic exterior maintains aqueous solubility [[3]].
Formulation Decision Tree & Mechanistic Workflows
To select the appropriate solubilization strategy, follow the logical workflow based on your intended experimental model.
Caption: Decision tree for selecting the optimal solubilization strategy based on assay requirements.
Caption: Mechanistic pathway of HP-β-CD inclusion complexation enhancing aqueous solubility.
Quantitative Solubility Profiles
The following table summarizes the expected solubility limits of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol across various vehicles to help you benchmark your formulations.
| Formulation Vehicle | Estimated Max Solubility (mg/mL) | Biocompatibility / Application | Solubilization Mechanism |
| Water / PBS (pH 7.4) | < 0.01 | High (Ideal but unachievable) | N/A (Precipitation) |
| 100% DMSO | > 50.0 | Low (Requires massive dilution) | Cosolvent (H-bond acceptor) |
| 20% HP-β-CD (Aqueous) | ~ 5.0 - 10.0 | High (In vitro & In vivo) | Host-Guest Inclusion Complex |
| 5% Tween-80 / 40% PEG-400 | ~ 15.0 - 20.0 | Moderate (In vivo dosing only) | Micellization & Cosolvent |
Step-by-Step Experimental Protocols
To ensure trustworthiness, every protocol below includes a self-validation step to confirm that the compound is in a true solution rather than a microscopic suspension.
Protocol A: Preparation of a Stable HP-β-CD Inclusion Complex (For In Vitro Assays)
Causality: HP-β-CD encapsulates the lipophilic ring. By pre-dissolving the compound in a minimal amount of DMSO and slowly titrating it into the cyclodextrin solution, you allow the inclusion complex to form dynamically before the compound has a chance to nucleate and precipitate [[3]].
Materials:
-
2-[(3,5-dichlorophenyl)amino]ethan-1-ol powder
-
100% DMSO (Cell-culture grade)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
PBS (pH 7.4)
Methodology:
-
Prepare the Host Solution: Dissolve 200 mg of HP-β-CD in 1 mL of PBS to create a 20% (w/v) HP-β-CD stock. Vortex until completely clear.
-
Prepare the Guest Stock: Dissolve the compound in 100% DMSO to a concentration of 50 mM.
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Complexation: While continuously vortexing the 20% HP-β-CD solution at medium speed, add the 50 mM DMSO stock dropwise (10 µL at a time) until you reach a final concentration of 1 mM (requires adding 20 µL of DMSO stock to 980 µL of HP-β-CD solution).
-
Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours to ensure thermodynamic equilibrium of the host-guest complex.
-
Self-Validation Step: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. An OD600<0.05 confirms a true solution. If OD600>0.05 , microscopic precipitation has occurred; centrifuge at 10,000 x g for 5 minutes and use the supernatant.
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Final Dilution: Dilute this 1 mM stock 1:100 into your final cell culture media to achieve a 10 µM assay concentration with only 0.02% final DMSO.
Protocol B: Micellar Formulation (For In Vivo Dosing)
Causality: For animal models, higher concentrations are required. Tween-80 acts as a non-ionic surfactant to form micelles around the hydrophobic compound, while PEG-400 acts as a cosolvent to reduce the dielectric constant of the aqueous phase, preventing the compound from crashing out during systemic circulation.
Methodology:
-
Primary Solubilization: Weigh 10 mg of the compound into a glass vial. Add 50 µL of Ethanol and 50 µL of Tween-80. Vortex vigorously for 2 minutes until a clear, viscous paste forms.
-
Cosolvent Addition: Add 400 µL of PEG-400 to the vial. Sonicate in a water bath for 5 minutes at room temperature.
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Aqueous Phase Addition: Place the vial on a magnetic stirrer. Dropwise (1 drop per second), add 500 µL of sterile 0.9% Saline while stirring continuously.
-
Self-Validation Step: Shine a laser pointer through the vial. A clear beam path with minimal scattering (Tyndall effect) indicates successful micelle formation. Heavy scattering indicates unstable macro-emulsions or precipitation.
References
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Ionization constants of the six dichloroanilines and the six dichlorophenols in aqueous solution at 25 °C. National Institute of Standards and Technology (NIST). 1
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Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. American Chemical Society (ACS) Biochemistry. 2
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI Pharmaceutics. 3
Sources
reducing side products during 2-[(3,5-dichlorophenyl)amino]ethan-1-ol amination
Welcome to the Process Chemistry Troubleshooting Portal. The amination of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol to form the corresponding primary ethylenediamine derivative presents a unique set of chemoselectivity challenges. Because the substrate contains both a nucleophilic secondary aniline nitrogen and sensitive aryl-chloride bonds, standard amination protocols often yield complex mixtures.
This guide provides mechanistic causality, quantitative profiling, and field-validated protocols to help you suppress side-product formation and isolate the target primary amine.
Quantitative Side-Product Profiling by Amination Strategy
To establish a baseline, below is a summary of typical quantitative data observed when applying standard amination methodologies to this specific substrate.
| Amination Strategy | Target Primary Amine Yield | 1-(3,5-dichlorophenyl)aziridine | Piperazine Dimers | Dehalogenated Products |
| Activation-Displacement (MsCl/Et₃N, then NH₃) | 15 - 25% | 60 - 75% (Major) | < 5% | None |
| Mitsunobu-Azide Route (DIAD/PPh₃, DPPA, then H₂) | 40 - 50% | 30 - 40% | < 5% | 5 - 10% (during H₂ reduction) |
| Pd/Ru Hydrogen-Borrowing (Pd(OAc)₂ or Ru NPs, NH₃) | 35 - 45% | < 5% | 15 - 20% | 25 - 35% (Major) |
| Optimized Ni-Catalyzed Flow (Ni-Al₂O₃/SiO₂, NH₃) | > 85% | < 2% | < 5% | < 2% |
Troubleshooting FAQs & Mechanistic Insights
Q1: Why am I seeing a massive yield of 1-(3,5-dichlorophenyl)aziridine when I try to activate the alcohol for substitution?
The Causality: When you convert the terminal alcohol into a good leaving group (e.g., a mesylate, tosylate, or halide), you are setting up a kinetically favored 3-exo-tet intramolecular cyclization. The lone pair on the secondary aniline nitrogen is perfectly positioned to attack the adjacent β-carbon. Because intramolecular ring closure to a 3-membered aziridine ring is entropically favored over intermolecular attack by external ammonia, the aziridine becomes the major thermodynamic sink. The Solution: Abandon traditional activation-displacement methods unless you first protect the aniline nitrogen (e.g., via Boc-protection). Alternatively, switch to a "hydrogen-borrowing" (autotransfer) catalytic methodology [1], which bypasses the formation of an alkyl-leaving group entirely by transiently oxidizing the alcohol to an aldehyde.
Q2: I switched to a Ruthenium-catalyzed hydrogen-borrowing method, but now I am losing the chlorine atoms on the aromatic ring. How do I prevent dehalogenation?
The Causality: The 3,5-dichloro substitution pattern strongly withdraws electron density from the aromatic ring via inductive effects. This lowers the energy of the C-Cl anti-bonding orbital (LUMO), making the C-Cl bond highly susceptible to oxidative addition by electron-rich, low-valent noble metals like Pd(0) or Ru(0). Once the metal inserts into the C-Cl bond in a hydrogen-rich environment, irreversible hydrodehalogenation occurs. The Solution: Transition away from precious metals. Base-metal catalysts, specifically heterogeneous Nickel catalysts (e.g., Ni-Al₂O₃/SiO₂), have a much higher activation barrier for C-Cl oxidative addition while maintaining excellent activity for aliphatic alcohol dehydrogenation and imine reduction [2].
Q3: My reaction is generating a significant amount of a heavy side product, identified by LC-MS as a piperazine derivative. What is the mechanism?
The Causality: In the hydrogen-borrowing mechanism, the alcohol is first dehydrogenated to an aldehyde. If the local concentration of ammonia is too low, the secondary aniline nitrogen of one substrate molecule can condense with the transient aldehyde of another substrate molecule. Subsequent reduction and cyclization lead to the formation of 1,4-bis(3,5-dichlorophenyl)piperazine. The Solution: This is a concentration and mass-transfer issue. You must operate under a high, continuous pressure of NH₃. Implementing a continuous flow reactor system ensures a constant, high saturation of ammonia and actively removes the water byproduct, driving the equilibrium toward the primary amine and suppressing secondary amine/piperazine dimerization [2].
Mechanistic Pathway Visualization
The following diagram illustrates the competing pathways that lead to either the desired primary amine or the problematic side products discussed above.
Mechanistic pathways showing target amination vs. aziridine, piperazine, and dehalogenation.
Standard Operating Procedure: Optimized Ni-Catalyzed Flow Amination
This protocol utilizes a continuous flow hydrogen-borrowing methodology to maximize the yield of the primary amine while completely suppressing aziridination and dehalogenation. It is designed as a self-validating system; the pre-reduction step is critical for preventing transient nitrile formation [2].
Materials Required:
-
Substrate: 2-[(3,5-dichlorophenyl)amino]ethan-1-ol (0.5 M in tert-amyl alcohol)
-
Catalyst: 36 wt% Ni-Al₂O₃/SiO₂ (extruded pellets)
-
Reagent: Anhydrous Ammonia (NH₃) gas
-
Equipment: High-pressure continuous flow reactor (e.g., Vapourtec or similar) with a packed-bed column.
Step-by-Step Methodology:
-
Catalyst Pre-Reduction (Critical Step): Pack the reactor column with 2.0 g of the Ni-Al₂O₃/SiO₂ catalyst. Heat the column to 160 °C under a steady flow of H₂ gas (10 bar, 5 mL/min) for 2 hours. Causality: Pre-reducing the nickel surface prevents the transient over-oxidation of the intermediate imine to a nitrile, which acts as a catalyst poison.
-
System Equilibration: Purge the H₂ from the system with N₂. Pressurize the system to 15 bar using a back-pressure regulator. Introduce anhydrous NH₃ gas to achieve a steady saturation in the solvent stream.
-
Substrate Introduction: Pump the 0.5 M substrate solution in tert-amyl alcohol through the heated packed bed (160 °C) at a flow rate of 0.2 mL/min. Maintain an NH₃ to substrate molar ratio of at least 15:1. Causality: The massive excess of ammonia outcompetes the intermolecular dimerization pathway, preventing piperazine formation.
-
Reaction Monitoring: Collect the outflow in fractions. Analyze immediately via LC-MS. You should observe the disappearance of the starting material mass (m/z ~206) and the appearance of the target amine (m/z ~205). The absence of m/z ~136 will confirm that hydrodehalogenation has been successfully suppressed.
-
Workup & Isolation: Vent the excess NH₃ carefully through an acidic scrubber. Concentrate the tert-amyl alcohol under reduced pressure. The crude product can be purified via standard reverse-phase chromatography or precipitated as an HCl salt by dissolving in diethyl ether and adding 2M HCl in ether.
References
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Liang, G. F., et al. "Structure-Sensitive and Insensitive Reactions in Alcohol Amination over Nonsupported Ru Nanoparticles." ACS Catalysis, vol. 8, no. 12, 2018, pp. 11226–11234. Available at:[Link]
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Shimizu, K., et al. "Catalysis in flow: Nickel-catalyzed synthesis of primary amines from alcohols and NH3." Journal of Catalysis, vol. 356, 2017, pp. 111-124. Available at:[Link]
Technical Support Center: Resolving HPLC Baseline Noise for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Analysis
Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) baseline instability. Here, we dissect the specific chromatographic behavior of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol and provide field-proven, self-validating workflows to restore system integrity.
Analyte Profiling & The Causality of Baseline Noise
To resolve baseline noise, we must first understand the chemical nature of the analyte. 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is a halogenated aniline derivative featuring a highly lipophilic 3,5-dichlorophenyl ring and a polar ethanolamine side chain.
-
UV Absorbance & Detection Vulnerability: Aniline and its derivatives exhibit strong absorbance in the ultraviolet region, necessitating UV detection at low wavelengths (typically ≤230 nm) for accurate quantification[1][2]. At these low wavelengths, the detector becomes hypersensitive to trace organic contaminants in the mobile phase, which manifest as high-frequency baseline noise or phantom peaks[3][4].
-
Secondary Amine Interactions: The basic nitrogen of the aniline group readily interacts with acidic silanol groups on the surface of silica-based C18 columns, leading to severe peak tailing[5]. To suppress this ionization, acidic modifiers (such as phosphoric acid or trifluoroacetic acid) are required[2].
-
Gradient Mixing Anomalies: Because of the compound's dual polarity, gradient elution is often required to separate it from its degradation products. In gradient HPLC, baseline noise often increases as the solvent composition changes due to incomplete solvent mixing or the UV absorbance of the acidic modifiers themselves[6].
Diagnostic Workflow
Use the following decision tree to categorize the visual appearance of your baseline noise and trace it to its mechanical or chemical origin.
Diagnostic decision tree for isolating HPLC baseline noise sources.
Frequently Asked Questions (FAQs)
Q: I am analyzing 2-[(3,5-dichlorophenyl)amino]ethan-1-ol at 230 nm and seeing high-frequency random noise. My Ultrapure Water (UPW) system reads 18 MΩ-cm. What is wrong? A: Resistivity only measures ionic purity, not organic contamination. Even with perfect resistivity, UPW can harbor trace organic contaminants that absorb strongly at 230 nm, creating background peaks and shifting baselines[4]. Dual-wavelength UV treatment (185nm and 254nm) in your UPW system is required to break down these organic molecules[4].
Q: My baseline pulsates rhythmically, and the pulsations perfectly match the stroke of my pump heads. How do I fix this? A: Periodic pulsations are a fluidic delivery issue. If your system has an in-line degasser, ensure it is functioning properly; dissolved air in your solvents contributes greatly to baseline noise and appears as pulsations[3]. If the degasser is functional, the rhythmic noise is likely an indication of a faulty pump check valve that is failing to seal properly under pressure, requiring replacement[3].
Q: Why does my baseline drift significantly during the gradient elution of this compound, but remains flat during isocratic holds? A: Baseline drift during gradients is caused by the changing optical density of the mobile phase reaching the flow cell. This is exacerbated by incomplete solvent mixing. Installing a precision-engineered static mixer ensures uniform solvent blending before the mobile phase reaches the column, which stabilizes the gradient and reduces baseline drift[6].
Quantitative Troubleshooting Matrix
Compare your system's output against this matrix to rapidly identify the causality of your baseline instability.
| Noise Characteristic | Typical Amplitude | Frequency / Pattern | Primary Causality | Corrective Action |
| High-Frequency | < 0.1 mAU | Continuous / Random | UV lamp aging; Electrical interference. | Perform static flow test (flow off). Replace UV lamp if >2000 hours. |
| Periodic / Pulsating | 0.5 - 2.0 mAU | Matches pump stroke | Check valve failure; Dissolved air. | Inspect degasser[3]; Sonicate check valves in methanol. |
| Baseline Drift | > 5.0 mAU | Over gradient time | Incomplete mixing; Modifier absorbance. | Install ASI static mixer[6]; Balance modifier UV absorbance. |
| Phantom Peaks | Variable | Random / Gradient-dependent | UPW organics[4]; Column bleed[3]. | Run water blank test; Replace UPW ultrafilters. |
Self-Validating Experimental Protocol: The "Zero-Injection" Isolation Workflow
Do not guess the source of the noise. Execute this self-validating protocol to systematically isolate the variable causing baseline instability. Each step validates the integrity of the previous one.
Step 1: Electronic & Optical Baseline Validation (Static Test)
-
Action: Turn on the UV detector and set the wavelength to 230 nm. Leave the HPLC pump off (zero flow). Monitor the baseline for 15 minutes.
-
Causality: This isolates the detector. If high-frequency noise is present without flow, the issue is electrical, or the UV lamp has degraded and requires replacement. If the baseline is flat, proceed to Step 2.
Step 2: Fluidic Delivery Validation (Column Bypass Test)
-
Action: Remove the C18 column and replace it with a zero-dead-volume union[3]. Set the pump to 1.0 mL/min using 100% HPLC-grade Acetonitrile. Monitor the baseline.
-
Causality: This eliminates the column and aqueous buffers as variables. If periodic pulsations appear, the pump check valves are failing or the degasser is malfunctioning[3]. If the baseline is flat, the pump is healthy. Proceed to Step 3.
Step 3: Solvent Integrity Validation (The Water Blank Run)
-
Action: With the column still bypassed, run your standard gradient method (e.g., 5% to 95% Acetonitrile in Water) without injecting a sample.
-
Causality: This tests the purity of your Ultrapure Water and the efficiency of your solvent mixing. If phantom peaks or severe drift appear, your UPW system is likely passing organic contaminants[4], or your system requires a static mixer to homogenize the gradient[6]. To confirm UPW contamination, repeat the test using freshly opened, bottled HPLC-grade water[4].
Step 4: Column Chemistry Validation
-
Action: Reinstall the C18 column. Equilibrate with the initial mobile phase until a stable baseline is achieved[5]. Run the gradient without an injection.
-
Causality: If the baseline was flat in Step 3 but shows noise or late-eluting broad peaks in Step 4, the baseline noise is caused by contaminants washing off a dirty column or phase dewetting[3]. Flush the column with 100% strong solvent (e.g., Isopropanol/Acetonitrile) or replace the column.
References[7] BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives."https://benchchem.com[3] Overbrook Scientific. "HPLC Repair Services: Common Causes of Baseline Noise." https://theoverbrookgroup.com[1] BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aniline and its Derivatives."https://benchchem.com[2] SIELC Technologies. "Aniline | SIELC Technologies." https://sielc.com[5] BenchChem. "Technical Support Center: HPLC Purification of Aniline Mustard Derivatives."https://benchchem.com[6] Chrom Tech. "The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance."https://chromtech.com[4] ResinTech. "How Ultrapure Water Quality Directly Impacts Baseline Noise in Analytical Chemistry." https://resintech.com
Sources
Technical Support Center: Solvent Selection & Extraction Optimization for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthesis chemists who require robust, scalable, and high-yield extraction methodologies for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. Rather than relying on trial-and-error, this center utilizes physicochemical causality to guide solvent selection and troubleshoot common liquid-liquid extraction (LLE) bottlenecks.
Part 1: Diagnostic Overview & Physicochemical Profiling
Before troubleshooting extraction failures, it is critical to understand the molecular causality driving the partition coefficient ( K ). 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is a bifunctional molecule. It features a highly lipophilic 3,5-dichlorophenyl ring that drives organic solubility, juxtaposed with a polar ethanolamine moiety (secondary amine and primary alcohol) that acts as both a hydrogen-bond donor and acceptor.
Table 1: Physicochemical Properties Informing Solvent Selection
| Property | Value / Characteristic | Impact on Extraction Strategy |
| pKa (Amine) | ~2.5 to 3.0 (Estimated) | The electron-withdrawing meta-chlorines severely depress basicity. The precursor 3,5-dichloroaniline has a pKa of 2.37[1]. The molecule remains unprotonated at neutral pH. |
| Log P (Lipophilicity) | Moderate to High | Drives the molecule into the organic phase during LLE. Requires solvents that can balance lipophilic solvation with hydrogen-bonding capacity. |
| Hydrogen Bonding | Strong (via -OH and -NH) | Non-polar aliphatic solvents will fail to solvate the polar headgroup. Polar aprotic solvents (e.g., EtOAc) are required[2]. |
| Surfactant Potential | Moderate | The amphiphilic nature (hydrophobic tail + hydrophilic head) can lower interfacial tension, increasing the risk of emulsion formation[3]. |
Part 2: Mechanistic Troubleshooting & FAQs
Q1: Why am I experiencing poor recovery (<60%) when extracting the reaction mixture with aliphatic hydrocarbons like heptane or cyclohexane? Causality: While the 3,5-dichlorophenyl group is highly lipophilic, the ethanolamine tail requires hydrogen-bond acceptors for effective solvation. Aliphatic hydrocarbons lack a dipole moment and hydrogen-bonding capacity, leading to a low partition coefficient for amphiphilic lipids and amino alcohols[2]. Solution: Transition to polar aprotic solvents. Ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) provide the necessary oxygen lone pairs to accept hydrogen bonds from the target's -OH and -NH groups, drastically improving the partition coefficient[4].
Q2: How does aqueous pH dictate the phase distribution of this specific intermediate? Causality: The fundamental principle of LLE for ionizable compounds is that neutral species partition into the organic phase, while ionized species remain in the aqueous phase[5]. Because the 3,5-dichloro substituents exert a strong inductive electron-withdrawing effect, the secondary amine is a very weak base (pKa ~2.5)[1]. Solution: To extract the product into the organic phase, the aqueous layer must be maintained at a pH of 5.0–7.0. Attempting to back-extract the product into an aqueous phase to leave neutral impurities behind will require an extremely low pH (< 1.0) using strong mineral acids, which may risk degrading the alcohol moiety.
Q3: How can I resolve persistent emulsions during the aqueous washing phase? Causality: 2-[(3,5-dichlorophenyl)amino]ethan-1-ol has amphiphilic characteristics. During vigorous agitation, it can act as a weak surfactant, stabilizing micro-droplets of the aqueous phase within the organic phase. Solution: Implement a "salting-out" strategy. Saturating the aqueous phase with NaCl (brine) increases the ionic strength and density of the aqueous layer. This decreases the aqueous solubility of the organic compound and disrupts the hydration shell around the emulsion droplets, forcing rapid phase separation[3].
Part 3: Validated Extraction Workflows
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It prevents false-positive yield calculations caused by solvent evaporation or matrix suppression.
Protocol: Self-Validating Liquid-Liquid Extraction (LLE) Optimization
Phase 1: Preparation & Equilibration
-
Sample Prep: Dissolve 500 mg of the crude reaction mixture in 10 mL of 0.1 M phosphate buffer. Adjust the pH to 6.0 using 1M NaOH or HCl.
-
Solvent Addition: Transfer the aqueous mixture to a separatory funnel. Add 10 mL of the selected organic solvent (e.g., Ethyl Acetate).
-
Mass Transfer: Agitate vigorously for 5 minutes to maximize the interfacial surface area. Vent the funnel periodically.
-
Phase Separation: Allow the mixture to settle for 15 minutes. If an emulsion persists, add 2 mL of saturated aqueous NaCl[3].
Phase 2: Self-Validation & Mass Balance Closure 5. Phase Sampling: Carefully separate the organic (top) and aqueous (bottom) phases into pre-weighed flasks. 6. Quantification: Instead of relying solely on gravimetric yield (which may include co-extracted impurities), analyze 10 µL aliquots of both the organic and aqueous phases using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) at 274 nm[6]. 7. Validation Gate: Calculate the total mass of the target compound detected in both phases.
-
Pass: The sum equals 98–102% of the initial input mass. You have achieved mass balance closure. Proceed to calculate the partition coefficient ( K ).
-
Fail: A sum < 95% indicates chemical degradation, precipitation at the interface, or irreversible adsorption to labware. The extraction is invalid and must be redesigned.
Table 2: Solvent Selection Matrix
| Solvent Candidate | Polarity Index | Emulsion Risk | Yield Potential | Recommendation |
| Ethyl Acetate | 4.4 | Moderate | > 95% | Primary Choice. Excellent hydrogen bonding capacity. |
| MTBE | 2.5 | Low | > 90% | Alternative. Lower boiling point, easier to evaporate. |
| Toluene | 2.4 | Low | ~ 70% | Situational. Good for rejecting highly polar impurities. |
| Heptane | 0.1 | High | < 40% | Avoid. Insufficient solvation of the ethanolamine group. |
Part 4: Decision Logic Visualization
The following diagram maps the logical workflow for optimizing the extraction and executing the self-validation loop.
Fig 1: Logical workflow for the liquid-liquid extraction and self-validation of the target compound.
References
-
Celignis Bioprocess. Liquid-Liquid Extraction - Use in Bioprocess Development. Retrieved from:[Link]
-
SciSpace. Molecularly Imprinted Stir Bar Sorptive Extraction Coupled with High-Performance Liquid Chromatography. Retrieved from:[Link]
-
Analytical Methods in Environmental Chemistry Journal. Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Retrieved from:[Link]
-
ACS Publications. Experimental and Model Study on Multistage Enantioselective Liquid–Liquid Extraction. Retrieved from: [Link]
-
National Institutes of Health (NIH). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Retrieved from: [Link]
Sources
- 1. 3, 5-Dichloroaniline 3, 5-Dca CAS 626-43-7 - 3 5-Dichloroaniline and 626-43-7 [senfeida.en.made-in-china.com]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 6. amecj.com [amecj.com]
Comparative Reactivity Guide: 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol vs. 3,4-Dichloro Isomer
Executive Summary
In the development of agrochemicals, dyes, and active pharmaceutical ingredients (APIs), N-alkylated dichloroanilines serve as critical synthetic intermediates. This guide provides an in-depth comparative analysis of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol and its regioisomer, 2-[(3,4-dichlorophenyl)amino]ethan-1-ol . While structurally similar, the specific positioning of the chlorine atoms on the aromatic ring fundamentally alters the electron density of the molecule. This shift dictates their respective nucleophilicity, susceptibility to electrophilic aromatic substitution (EAS), and downstream metabolic profiles.
Mechanistic Profiling: Electronic Effects & Causality
The fundamental reactivity differences between these two isomers are governed by the interplay of inductive (-I) and resonance (+R) effects exerted by the chlorine substituents[1].
-
2-[(3,5-dichlorophenyl)amino]ethan-1-ol: Both chlorine atoms are positioned meta to the secondary amine. At the meta position, halogens exert a strong electron-withdrawing inductive effect (-I) without any compensating resonance donation. This results in a combined Hammett substituent constant ( Σσ ) of approximately 0.74. The amine nitrogen is severely electron-deficient.
-
2-[(3,4-dichlorophenyl)amino]ethan-1-ol: The chlorines are positioned meta and para to the amine. While the meta-chlorine withdraws electron density via induction (-I), the para-chlorine exerts both an inductive withdrawal (-I) and a weak but significant resonance donation (+R) into the π -system. This resonance partially offsets the inductive pull, lowering the Σσ to 0.60.
Consequently, the parent 3,4-dichloroaniline exhibits a higher pKa (2.97) compared to the 3,5-dichloro isomer (2.51), translating directly to a more nucleophilic secondary amine in the N-(2-hydroxyethyl) derivative[1].
Fig 1: Electronic effects dictating nucleophilicity and EAS reactivity in dichloro isomers.
Quantitative Reactivity Metrics
The table below summarizes the core physicochemical and reactivity parameters driving the behavior of these two compounds.
| Parameter | 2-[(3,5-dichlorophenyl)amino]ethan-1-ol | 2-[(3,4-dichlorophenyl)amino]ethan-1-ol |
| Parent Aniline pKa | 2.51 | 2.97 |
| Hammett Constant ( Σσ ) | 0.74 (Strongly Electron Withdrawing) | 0.60 (Moderately Electron Withdrawing) |
| Amine Nucleophilicity | Lower | Higher |
| Ring Activation (EAS) | Highly Deactivated | Moderately Deactivated |
| Primary EAS Site | C2 / C6 (Sluggish) | C6 (Rapid) |
| CYP2E1 Inhibition ( IC50 ) | 9.2 μ M | 8.0 μ M |
Experimental Methodologies: Self-Validating Systems
To objectively prove the reactivity differences, we employ self-validating experimental designs. By placing both substrates in competitive environments, we eliminate run-to-run variations (e.g., temperature fluctuations, moisture content), ensuring the resulting data strictly reflects intrinsic molecular reactivity.
Protocol A: Competitive N-Acylation (Nucleophilicity Assessment)
Rationale: By utilizing a sub-stoichiometric amount of electrophile in a single flask containing both isomers, the molecules must compete for the reagent. The ratio of the resulting products directly quantifies their relative nucleophilicity.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under N2 , dissolve 1.0 mmol of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol and 1.0 mmol of 2-[(3,4-dichlorophenyl)amino]ethan-1-ol in 10 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 1.0 mmol of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger.
-
Cooling: Submerge the flask in an ice bath to reach 0°C, minimizing background thermal reactions.
-
Electrophile Addition: Dropwise, add 0.5 mmol of acetyl chloride (0.5 equivalents total) over 5 minutes.
-
Quench & Extraction: Stir for 30 minutes, then quench the reaction with 10 mL of saturated aqueous NaHCO3 . Extract the organic layer with ethyl acetate (3 x 10 mL), dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Analysis: Analyze the crude mixture via HPLC-UV (254 nm) using a C18 column. Expected Outcome: The chromatogram will show a significantly higher yield of the N-acetylated 3,4-dichloro derivative, confirming its superior nucleophilicity.
Fig 2: Self-validating competitive N-acylation workflow for relative nucleophilicity.
Protocol B: Regioselective Electrophilic Aromatic Bromination (EAS Assessment)
Rationale: Bromination using N-Bromosuccinimide (NBS) provides a mild, controlled environment to assess aromatic ring activation.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the chosen isomer in 5 mL of N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool to 0°C and add 1.05 mmol of NBS in small portions.
-
Monitoring: Stir the reaction and monitor via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.
-
Workup: Quench with 10 mL of 10% aqueous sodium thiosulfate. Extract with diethyl ether, wash with brine, dry, and concentrate.
-
Analysis: Determine regioselectivity via 1H NMR. Expected Outcome: The 3,4-isomer brominates rapidly and cleanly at C6 (ortho to the amine, avoiding the steric bulk of the C3/C4 chlorines). The 3,5-isomer reacts much more sluggishly due to the strongly deactivated ring, eventually yielding a mixture of C2/C6 brominated products.
Toxicological & Metabolic Implications
The electronic differences between these isomers also dictate their behavior in biological systems, which is critical for drug development professionals to monitor. Both parent anilines are known to interact with hepatic enzymes, specifically acting as inhibitors of Human Cytochrome P450 2E1 (CYP2E1). The 3,4-dichloro isomer exhibits a slightly more potent inhibition ( IC50=8.0μM ) compared to the 3,5-dichloro isomer ( IC50=9.2μM )[2].
However, from a toxicological standpoint, 3,5-dichloroaniline derivatives are flagged as highly potent nephrotoxicants[3]. The specific meta,meta-substitution pattern facilitates detrimental N-oxidation and phenyl ring oxidation pathways in renal cortical cells, making the 3,5-dichloro scaffold a structural alert in early-stage pharmaceutical screening[3].
References
-
Electronic Supplementary Information (Aniline pKa Data) . Royal Society of Chemistry. Available at: [Link]
-
Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols . Biological and Pharmaceutical Bulletin (J-STAGE). Available at:[Link]
-
Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats . MDPI. Available at:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols [jstage.jst.go.jp]
- 3. Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats [mdpi.com]
High-Performance Liquid Chromatography (HPLC) Method Validation for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol: A Comparative Guide
As drug development and agrochemical synthesis grow increasingly complex, the accurate quantification of halogenated aromatic amines like 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is critical. This molecule presents a unique analytical challenge: it possesses a highly hydrophobic 3,5-dichlorophenyl ring, a polar hydroxyl group, and a secondary amine.
This guide objectively compares the performance of a modern, optimized Superficially Porous Particle (SPP) HPLC method against a Traditional Fully Porous Particle (FPP) method . Furthermore, we will validate the optimized method using the recently implemented ICH Q2(R2) framework, demonstrating how to build a self-validating, lifecycle-oriented analytical procedure[1].
The Analytical Challenge: Causality in Chromatographic Behavior
To design a robust method, we must first understand the physicochemical causality behind the analyte's behavior.
The secondary amine in 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is a weak base. In traditional reversed-phase liquid chromatography (RPLC), basic compounds often exhibit severe peak tailing. This occurs because secondary amines interact strongly with unreacted surface silanols on conventional silica-based C18 columns[2].
At a mobile phase pH above 4.0, these residual silanols deprotonate into negatively charged species ( SiO− ). The positively charged secondary amine of our analyte undergoes secondary ion-exchange interactions with these silanols, disrupting the primary hydrophobic retention mechanism and causing asymmetric peak broadening (tailing)[3].
The Optimization Strategy: To eliminate this, our optimized method employs two mechanistic corrections:
-
Low pH Mobile Phase (pH ~2.7): By utilizing 0.1% Formic Acid, we suppress silanol ionization, neutralizing the stationary phase surface and ensuring purely hydrophobic interactions[3].
-
Superficially Porous Particles (SPP): We replace the traditional 5 µm fully porous particle (FPP) with a 2.7 µm Core-Shell (SPP) column. The solid core limits the diffusion path of the analyte, significantly reducing longitudinal diffusion and eddy diffusion (the A and B terms in the van Deemter equation), resulting in sharper peaks and higher theoretical plate counts[2].
Methodological Comparison: Optimized SPP vs. Traditional FPP
We compared the two methodologies side-by-side to quantify the improvements in system suitability and resolution.
Table 1: Chromatographic Performance Comparison
| Parameter | Traditional Method (FPP) | Optimized Method (SPP) | Causality / Advantage |
| Column | Conventional C18 (150 x 4.6 mm, 5 µm) | Core-Shell C18 (50 x 4.6 mm, 2.7 µm) | SPP reduces diffusion path, increasing efficiency. |
| Mobile Phase | Water / Methanol (60:40), Unbuffered | 0.1% Formic Acid in Water / Acetonitrile (Gradient) | Low pH suppresses silanol ionization ( SiO− )[3]. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | SPP tolerates higher linear velocities without losing efficiency. |
| Retention Time ( tR ) | 8.45 min | 3.12 min | 63% reduction in run time, increasing throughput. |
| Tailing Factor ( As ) | 2.15 (Severe Tailing) | 1.08 (Highly Symmetrical) | Elimination of secondary ion-exchange interactions[2]. |
| Theoretical Plates ( N ) | ~6,500 | ~18,200 | Superior mass transfer kinetics of the core-shell particle. |
ICH Q2(R2) Validation Framework
The updated ICH Q2(R2) guidelines (effective mid-2024) mark a paradigm shift toward a Quality-by-Design (QbD) lifecycle approach[4]. A critical update in Q2(R2) is the distinction between the Working Range (concentration in the test solution) and the Reportable Range (analyte concentration in the sample), as well as the requirement for combined accuracy and precision assessments using Confidence Intervals (CIs)[5][6].
Fig 1: ICH Q2(R2) Lifecycle Validation Workflow for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure this protocol is a self-validating system, System Suitability Testing (SST) must pass before any validation metrics are accepted.
Step 1: Preparation of Mobile Phase and Diluent
-
Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (pH ~2.7).
-
Organic Phase (B): 100% LC-MS grade Acetonitrile.
-
Diluent: 80:20 Water:Acetonitrile. Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting).
Step 2: System Suitability Test (SST)
-
Inject a 50 µg/mL standard of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol six times.
-
Acceptance Criteria: %RSD of peak area ≤2.0% , Tailing Factor ( As ) ≤1.5 , Theoretical Plates ( N ) ≥10,000 .
Step 3: Specificity and Selectivity
-
Inject blank diluent and placebo matrix. Confirm no interfering peaks elute at tR=3.12±0.1 min.
Step 4: Reportable Range & Linearity
-
Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target test concentration (100 µg/mL).
-
Evaluate the response using a linear regression model. Per ICH Q2(R2), reportable range validation must demonstrate suitable accuracy and precision at the extremes of the range[7].
Step 5: Combined Accuracy & Precision Assessment
-
Prepare spiked samples at 80%, 100%, and 120% of the target concentration, in triplicate (9 determinations total).
-
Calculate the mean % recovery (Accuracy) and the relative standard deviation (%RSD) (Precision). Report the 95% Confidence Interval (CI) for the mean recovery[5].
Validation Results Summary
The optimized SPP method was subjected to the ICH Q2(R2) protocol. The data clearly demonstrates that the optimized method is fit for its intended purpose.
Table 2: ICH Q2(R2) Validation Metrics (Optimized SPP Method)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | Complete resolution from matrix | No interference at 3.12 min | PASS |
| Working Range | Lowest to highest reliable result | 10 µg/mL to 150 µg/mL | PASS |
| Linearity ( R2 ) | Suitable calibration model | R2=0.9998 | PASS |
| Accuracy (% Recovery) | Mean recovery with 95% CI[5] | 99.4% (95% CI: 98.6% - 100.2%) | PASS |
| Repeatability (Precision) | %RSD with confidence intervals | 0.85% RSD | PASS |
| LOD / LOQ | Based on Signal-to-Noise (S/N) | LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL | PASS |
Conclusion
The accurate quantification of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol requires mitigating the secondary interactions inherent to its secondary amine group. By transitioning from a traditional fully porous C18 column to a Superficially Porous Particle (SPP) column and utilizing an acidic mobile phase, we successfully eliminated peak tailing and reduced analysis time by 63%. Furthermore, by applying the rigorous, combined accuracy-precision statistical models mandated by the new ICH Q2(R2) guidelines , this method provides a highly reliable, lifecycle-ready analytical procedure for drug development professionals.
References
- Validation of Analytical Procedures Q2(R2)
- ICH Q2(R2)
- Advancements and knowledge gaps in ICH Q2(R2)
- ICH Q14 and ICH Q2(R2)
- Validation of Analytical Procedures Q2(R2) - ICH (Detailed Assessment)
- High Performance Liquid Chromatography - Theory and Peak Tailing Source: Sigma-Aldrich URL
- Analysis of Tricyclic Antidepressants using Agilent Poroshell HPH C18 Source: Agilent Technologies URL
Sources
Spectroscopic Comparison Guide: Differentiating 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol from its Positional Isomers
As a Senior Application Scientist, one of the most critical challenges in early-stage drug development and agrochemical synthesis is the precise structural verification of positional isomers. The compound 2-[(3,5-dichlorophenyl)amino]ethan-1-ol —an N-aryl aminoethanol—serves as a crucial pharmacophore and synthetic intermediate. However, its performance in Structure-Activity Relationship (SAR) studies depends entirely on the spatial arrangement of its chlorine atoms.
This guide provides an in-depth, objective spectroscopic comparison between the 3,5-dichloro isomer and its common alternatives: the 2,4-dichloro and 2,6-dichloro isomers. By understanding the causality behind their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) signatures, researchers can build self-validating analytical workflows to ensure absolute structural integrity[1].
Mechanistic Causality: The "Why" Behind the Spectra
The differentiation of these isomers relies on how the position of the highly electronegative chlorine atoms alters both the electronic landscape of the benzene ring and the conformational freedom of the aminoethanol side chain.
-
Symmetry and Spin-Spin Coupling (NMR): The 3,5-dichloro and 2,6-dichloro isomers possess a plane of symmetry across the aromatic ring. This symmetry simplifies their 1 H NMR spectra into distinct A2B spin systems. However, the distance between the protons dictates the coupling constant ( J ). In the 3,5-isomer, the protons only experience weak meta-coupling ( 4J≈2.0 Hz). In the 2,6-isomer, the protons experience strong ortho-coupling ( 3J≈8.0 Hz). The 2,4-dichloro isomer lacks symmetry entirely, resulting in a complex, asymmetrical AMX splitting pattern[2].
-
Steric Hindrance and Hydrogen Bonding (FT-IR): In the 2,4- and 2,6-dichloro isomers, the chlorine atoms at the ortho positions are in close spatial proximity to the secondary amine (-NH). This proximity induces steric compression and potential intramolecular hydrogen bonding, which restricts the stretching vibration of the N-H bond, shifting its absorption to a lower wavenumber compared to the unhindered 3,5-dichloro isomer[3].
Quantitative Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for the three isomers, synthesized from empirical spectral databases of their parent dichloroanilines and N-alkylated derivatives,[4].
Table 1: 1 H NMR Spectral Comparison (400 MHz, DMSO- d6 )
| Isomer | Aromatic Protons ( δ ppm) | Splitting Pattern & Coupling ( J ) | Aliphatic Protons ( δ ppm) |
| 3,5-Dichloro | ~6.6 (2H, H2/H6), ~6.7 (1H, H4) | d ( J≈2.0 Hz), t ( J≈2.0 Hz) | ~3.2 (t, 2H, CH 2 -N), ~3.6 (t, 2H, CH 2 -O) |
| 2,4-Dichloro | ~6.6 (1H, H6), ~7.1 (1H, H5), ~7.3 (1H, H3) | d ( J≈8.5 Hz), dd ( J≈8.5,2.2 Hz), d ( J≈2.2 Hz) | ~3.2 (t, 2H, CH 2 -N), ~3.6 (t, 2H, CH 2 -O) |
| 2,6-Dichloro | ~7.1 (2H, H3/H5), ~6.8 (1H, H4) | d ( J≈8.0 Hz), t ( J≈8.0 Hz) | ~3.4 (t, 2H, CH 2 -N), ~3.7 (t, 2H, CH 2 -O) |
Note: The aliphatic protons in the 2,6-isomer are slightly deshielded due to the anisotropic effects and steric compression caused by the dual ortho-chlorines.
Table 2: FT-IR Key Vibrational Bands (ATR)
| Isomer | ν (O-H) & ν (N-H) stretch (cm −1 ) | ν (C=C) Aromatic (cm −1 ) | ν (C-Cl) stretch (cm −1 ) |
| 3,5-Dichloro | ~3400 (broad), ~3320 (sharp) | ~1590, ~1510 | ~800 (strong, symmetric) |
| 2,4-Dichloro | ~3380 (broad), ~3290 (shifted) | ~1585, ~1495 | ~820, ~860 (asymmetric) |
| 2,6-Dichloro | ~3370 (broad), ~3280 (shifted) | ~1570, ~1480 | ~780 (strong, symmetric) |
Spectroscopic Workflow & Logical Relationships
To ensure absolute confidence in isomer identification, researchers must follow a logical deduction pathway. The diagram below maps the decision tree for differentiating these compounds based on their primary spectroscopic markers.
Fig 1: Spectroscopic workflow for differentiating dichlorophenyl aminoethanol isomers.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives caused by solvent impurities or proton exchange[5].
Protocol A: 1 H NMR Acquisition with D 2 O Exchange Validation
Objective: Resolve aromatic splitting patterns and definitively identify exchangeable heteroatom protons (-OH, -NH).
-
Sample Preparation: Dissolve 15–20 mg of the purified isomer in 0.6 mL of anhydrous DMSO- d6 .
-
Causality: DMSO- d6 is chosen over CDCl 3 because its strong hydrogen-bonding capability slows down the chemical exchange of the -OH and -NH protons, allowing them to appear as distinct, albeit broad, signals rather than merging into the baseline.
-
-
Initial Acquisition: Acquire a standard 1D 1 H NMR spectrum (minimum 16 scans, 400 MHz). Integrate the aromatic region (6.5–7.5 ppm) to determine symmetry (2:1 ratio vs. 1:1:1 ratio).
-
Validation Checkpoint (D 2 O Shake): Add 2 drops of Deuterium Oxide (D 2 O) directly into the NMR tube. Cap tightly and shake vigorously for 30 seconds.
-
Secondary Acquisition: Re-acquire the spectrum.
-
Validation: The signals corresponding to the -OH and -NH protons (typically between 4.0–5.5 ppm) will disappear due to deuterium exchange. If the aromatic signals shift or disappear, the sample is contaminated or degrading.
-
Protocol B: Attenuated Total Reflectance (ATR) FT-IR
Objective: Identify steric hindrance effects on the amine via N-H stretching frequencies.
-
Background Calibration: Run a background scan on the bare diamond/ZnSe ATR crystal to subtract atmospheric H 2 O and CO 2 .
-
Sample Application: Place 2–3 mg of the neat solid directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.
-
Causality: ATR is strictly preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture will create a massive, broad O-H stretch at ~3400 cm −1 that completely masks the subtle shifts in the target compound's intrinsic O-H and N-H bands.
-
-
Acquisition & Analysis: Scan from 4000 to 400 cm −1 (resolution 4 cm −1 , 32 scans). Focus on the 3200–3400 cm −1 region to differentiate the unhindered 3,5-dichloro N-H stretch from the sterically compressed 2,4- and 2,6-dichloro N-H stretches.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline." PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline." PubChem,[Link]
-
Sundaraganesan, N., et al. "The spectroscopic (FTIR, FT-IR gas phase and FT-Raman), first order hyperpolarizabilities, NMR analysis of 2,4-dichloroaniline by ab initio HF and density functional methods." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy,[https://www.semanticscholar.org/paper/The-spectroscopic-(FTIR%2C-FT-IR-gas-phase-and-first-Sundaraganesan-Anand/a0b0c]([Link]
-
ChemRxiv. "Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site." ChemRxiv,[Link]
-
MedCrave. "Synthesis, characterization and antioxidant activities of some novel oxime derivatives." MedCrave Online, [Link]
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- 1. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]
Reproducibility & Performance Comparison Guide: Synthesis Protocols for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
Executive Summary
The compound 2-[(3,5-dichlorophenyl)amino]ethan-1-ol (also known as N-(2-hydroxyethyl)-3,5-dichloroaniline) is a critical bifunctional building block used in the synthesis of agrochemicals, specialized ligands, and active pharmaceutical ingredients (APIs). Structurally, it features a deactivated aromatic ring and both secondary amine and primary alcohol functionalities.
For synthetic chemists, the core challenge in synthesizing this molecule lies in regioselectivity and over-alkylation . Because the resulting secondary amine is more nucleophilic than the electron-poor primary starting material (3,5-dichloroaniline), the reaction often proceeds uninhibited to form the N,N-bis(2-hydroxyethyl) tertiary amine byproduct. This guide objectively compares the three primary synthetic pathways, detailing the mechanistic causality behind each approach to ensure reproducible, high-yield scale-up.
Mechanistic Pathways & Protocol Comparison
Route A: Direct N-Alkylation (The Haloethanol Route)
This classical approach involves the bimolecular nucleophilic substitution (SN2) of 3,5-dichloroaniline with 2-bromoethanol or 2-chloroethanol[1].
-
Mechanism: The primary amine attacks the halogen-bearing carbon. An external base (e.g., DIPEA) is required to scavenge the generated hydrohalic acid.
-
The Causality Pitfall: The two meta-chlorine atoms strongly withdraw electron density via inductive effects, making 3,5-dichloroaniline a poor nucleophile. High temperatures are required to overcome the activation energy barrier. However, once the first hydroxyethyl group is attached, its electron-donating nature increases the nucleophilicity of the secondary amine ( k2>k1 ), leading to rapid over-alkylation[2].
Route B: Epoxide Ring-Opening (The Ethylene Oxide Route)
This route utilizes the nucleophilic ring-opening of ethylene oxide by the aniline[2].
-
Mechanism: The amine attacks the sterically unhindered epoxide carbon, often facilitated by a Lewis acid or elevated temperatures.
-
The Causality Pitfall: While offering excellent atom economy (no halogenated waste), ethylene oxide is a highly toxic, flammable gas requiring specialized pressurized reactors. Furthermore, the over-alkylation kinetic trap remains a significant issue.
Route C: Acylation-Reduction (The High-Purity Amide Route)
A two-step methodology designed to completely bypass the kinetic trap of over-alkylation.
-
Mechanism: 3,5-dichloroaniline is first reacted with an acylating agent (e.g., acetoxyacetyl chloride) to form an amide. The amide is subsequently reduced to the target secondary amine using a chemoselective hydride source (e.g., Borane-THF).
-
The Causality Advantage: Amides are non-nucleophilic due to resonance stabilization with the carbonyl group. Therefore, the intermediate cannot undergo a second acylation, guaranteeing 100% selectivity for the mono-substituted product.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three synthetic routes based on standard bench-top reproducibility.
| Performance Metric | Route A: Direct N-Alkylation | Route B: Epoxide Ring-Opening | Route C: Acylation-Reduction |
| Overall Yield | 45% – 65% | 50% – 70% | 75% – 85% |
| Crude Purity | ~70% (contains tertiary amine) | ~75% | >95% (highly selective) |
| Reaction Time | 12 – 24 hours | 4 – 8 hours | 18 – 24 hours (total) |
| Scalability | Moderate (Chromatography required) | High (Requires specialized plant) | Excellent (Standard batch reactors) |
| Over-Alkylation Risk | High | Moderate-High | None |
| E-Factor (Waste) | Moderate | Low | High (Due to reducing agents) |
Visualizing the Reaction Workflows
The diagram below illustrates the logical flow and the critical kinetic trap associated with direct alkylation versus the controlled acylation-reduction pathway.
Comparison of direct N-alkylation (Route A) and the acylation-reduction pathway (Route C).
Step-by-Step Experimental Methodologies
Protocol A: Direct N-Alkylation (Optimized for Bench-Scale)
This protocol utilizes a sterically hindered base to minimize side reactions[1].
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon.
-
Reagent Charging: Dissolve 3,5-dichloroaniline (10.0 mmol, 1.62 g) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL). Causality Note: DIPEA is chosen over K2CO3 because its bulky isopropyl groups prevent it from acting as a competing nucleophile, while effectively neutralizing the HBr byproduct.
-
Alkylation: Slowly add 2-bromoethanol (10.5 mmol, 0.75 mL) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 120 °C for 18 hours. Causality Note: The electron-withdrawing chlorine atoms heavily deactivate the aniline ring; temperatures below 100 °C will result in less than 10% conversion.
-
Workup: Cool to room temperature. Dilute with 100 mL of Ethyl Acetate and wash extensively with distilled water (5 x 50 mL) to remove the DMF and DIPEA-HBr salts. Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to separate the target compound from the unreacted starting material and the N,N-bis(2-hydroxyethyl) byproduct.
Protocol C: Acylation-Reduction (Optimized for High Purity)
This protocol is recommended when chromatographic purification of the final API is unfeasible.
Step 1: Amide Formation
-
Dissolve 3,5-dichloroaniline (10.0 mmol, 1.62 g) and Triethylamine (12.0 mmol, 1.67 mL) in 30 mL of anhydrous Dichloromethane (DCM) at 0 °C.
-
Add acetoxyacetyl chloride (11.0 mmol, 1.18 mL) dropwise over 15 minutes.
-
Stir for 2 hours at room temperature. Quench with 20 mL of saturated NaHCO3 solution.
-
Extract the organic layer, wash with 1M HCl, dry over MgSO4, and evaporate to yield the intermediate 2-acetoxy-N-(3,5-dichlorophenyl)acetamide quantitatively.
Step 2: Chemoselective Reduction
-
Dissolve the intermediate in 25 mL of anhydrous Tetrahydrofuran (THF) and cool to 0 °C under Argon.
-
Slowly add Borane-THF complex (BH3·THF, 1M solution, 30.0 mL, 30.0 mmol). Causality Note: Borane is highly chemoselective; it reduces the amide carbonyl to an amine and cleaves the ester to yield the primary alcohol, without causing reductive dechlorination of the aromatic ring.
-
Reflux the mixture for 12 hours.
-
Cool to 0 °C and carefully quench with Methanol (10 mL) to destroy excess borane, followed by 1M HCl (20 mL) to break the strong boron-amine complex.
-
Basify to pH 10 with 2M NaOH, extract with DCM, dry, and concentrate to yield the highly pure 2-[(3,5-dichlorophenyl)amino]ethan-1-ol (>95% purity without chromatography).
References
- WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors Source: Google Patents URL
-
The Journal of Organic Chemistry 1971 Volume 36 No. 21 Source: ACS Publications / DSS Archive URL:[Link]
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Cross-Validation of GC-MS and LC-MS for the Detection of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol: A Comparative Guide
In the landscape of pharmaceutical development and bioanalysis, the robust and reliable quantification of drug candidates and their metabolites is paramount. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the specific detection of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for method selection, development, validation, and cross-validation based on established scientific principles and regulatory expectations.
The structural characteristics of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, a small molecule containing a secondary amine and a primary alcohol, present unique analytical challenges and opportunities for both GC-MS and LC-MS platforms. The choice between these powerful techniques is not merely a matter of preference but a critical decision dictated by the analyte's physicochemical properties, the sample matrix, and the specific analytical objectives.[1][2]
This guide will navigate the theoretical underpinnings and practical considerations for employing each technique, culminating in a rigorous cross-validation protocol to ensure data equivalency and integrity, a critical step when methods are used interchangeably or across different laboratories.[3][4]
Fundamental Principles: A Tale of Two Phases
The primary distinction between GC-MS and LC-MS lies in the mobile phase used to transport the analyte through the chromatographic system.[1][2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for volatile or semi-volatile compounds that are thermally stable.[1][5] The analyte is vaporized and transported by an inert gas (the mobile phase) through a capillary column. Separation is achieved based on the analyte's boiling point and its interactions with the stationary phase lining the column.[6] For compounds with polar functional groups, such as the hydroxyl group in 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, derivatization is often necessary to increase volatility and improve peak shape.[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique capable of analyzing a wider range of compounds, including those that are non-volatile, polar, or thermally labile.[1][2][5] The analyte is dissolved in a liquid mobile phase and pumped through a packed column. Separation is based on the analyte's partitioning between the mobile phase and the stationary phase.[10] LC-MS generally requires minimal sample preparation compared to GC-MS, particularly concerning derivatization.[1]
Method Development and Validation: A Structured Approach
A successful analytical method is built on a foundation of rigorous development and validation. This process ensures the method is "suitable for its intended purpose" as mandated by regulatory bodies like the FDA and EMA.[11][12][13][14] The validation of bioanalytical methods is crucial for ensuring the reliability and acceptability of study data.[12][15][16][17]
GC-MS Method Development & Validation
The development of a robust GC-MS method for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol necessitates careful consideration of derivatization, chromatographic conditions, and mass spectrometric detection.
Experimental Protocol: GC-MS Method
-
Sample Preparation & Derivatization:
-
Extract 2-[(3,5-dichlorophenyl)amino]ethan-1-ol from the biological matrix (e.g., plasma, urine) using a suitable technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to derivatize the hydroxyl and amino groups.[8][9] This step is crucial to increase the volatility and thermal stability of the analyte.[8][9]
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Utilize a system equipped with a split/splitless injector and a capillary column suitable for the analysis of the derivatized analyte (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 280°C).
-
Oven Temperature Program: Develop a temperature gradient to achieve optimal separation from matrix components and any potential impurities. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all components.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is preferred for its enhanced sensitivity and selectivity.[18] Monitor at least two to three characteristic ions of the derivatized analyte.
-
dot
Caption: GC-MS analytical workflow for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
LC-MS Method Development & Validation
LC-MS offers a more direct approach for the analysis of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, typically obviating the need for derivatization.
Experimental Protocol: LC-MS Method
-
Sample Preparation:
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the biological sample. This is a quick and effective way to remove the majority of proteins.
-
Alternatively, for cleaner extracts, utilize LLE or SPE.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness if concentration is needed, or directly inject a portion of the supernatant.
-
Reconstitute the residue in the initial mobile phase composition.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for improved resolution and faster analysis times.[19]
-
Column: A reverse-phase C18 column is a common starting point for small molecule analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed. The acidic modifier aids in the protonation of the analyte for positive ion mode detection.
-
Flow Rate: Set to an optimal rate for the chosen column dimensions.
-
Column Temperature: Maintain a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode is ideal.
-
Detection: Use multiple reaction monitoring (MRM) for quantification. This involves selecting a precursor ion (the protonated molecule [M+H]+) and one or more specific product ions generated through collision-induced dissociation. This highly selective technique minimizes interferences.
-
dot
Caption: LC-MS/MS analytical workflow for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
Cross-Validation: Bridging the Methodological Gap
When two different analytical methods are used to generate data within the same study, a cross-validation is necessary to ensure the data is comparable.[3][4] This is a critical step to demonstrate that the methods produce equivalent results, providing confidence in the overall dataset.[4][17]
Experimental Protocol: Cross-Validation
-
Study Design:
-
Select a set of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) and incurred study samples.
-
Analyze these samples using both the validated GC-MS and LC-MS methods.
-
-
Acceptance Criteria:
-
The mean concentration obtained by the "comparator" method (e.g., the newly introduced method) should be within ±15% of the mean concentration obtained by the "reference" method (e.g., the original validated method).
-
The precision (coefficient of variation, CV) of the replicate measurements for each QC level should not exceed 15%.
-
A significant portion of the incurred samples (e.g., at least 67%) should have results from the two methods that are within 20% of each other.
-
dot
Caption: Logical workflow for the cross-validation of GC-MS and LC-MS methods.
Performance Comparison: A Data-Driven Decision
The choice between GC-MS and LC-MS will ultimately depend on a quantitative comparison of their performance characteristics, as determined during method validation.
| Parameter | GC-MS | LC-MS/MS | Considerations for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol |
| Specificity/Selectivity | High, especially in SIM mode. Derivatization can reduce matrix interference. | Very high, particularly with MRM, which minimizes the impact of co-eluting compounds.[20] | LC-MS/MS generally offers superior selectivity due to the two stages of mass filtering. |
| Sensitivity (LOD/LOQ) | Can achieve low limits of detection, but may be limited by derivatization efficiency and background noise. | Typically offers higher sensitivity, especially for polar and ionizable compounds.[1] | LC-MS/MS is often the more sensitive technique for this type of analyte. |
| Linearity & Range | Good linearity over a defined range. | Excellent linearity over a wide dynamic range. | Both techniques can provide linear responses, but LC-MS/MS may offer a broader quantifiable range. |
| Accuracy & Precision | Can be highly accurate and precise, but variability can be introduced by the derivatization step. | Generally exhibits excellent accuracy and precision due to simpler sample preparation.[16] | The simpler workflow of LC-MS/MS may lead to better overall precision. |
| Matrix Effects | Less susceptible to ionization suppression or enhancement. | Prone to matrix effects where co-eluting compounds can suppress or enhance the analyte signal.[20][21][22][23] | This is a significant consideration for LC-MS and must be thoroughly evaluated during method validation.[24] |
| Throughput | Can be lower due to longer run times and the additional derivatization step. | Higher throughput is often achievable with modern UHPLC systems.[19] | For large sample batches, LC-MS/MS is generally more efficient. |
| Robustness | The derivatization step can be a source of variability. | Methods are generally robust, but mobile phase preparation and column performance are critical. | The robustness of the GC-MS method is highly dependent on the reproducibility of the derivatization reaction. |
Conclusion and Recommendations
Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
-
LC-MS/MS is generally the recommended primary technique for this analyte due to its higher sensitivity, higher throughput, and simpler sample preparation workflow, which avoids the potentially variable and time-consuming derivatization step. However, careful attention must be paid to the evaluation and mitigation of matrix effects.[21][22]
-
GC-MS remains a valuable alternative and confirmatory technique. Its orthogonal separation mechanism and lower susceptibility to matrix effects can be advantageous. It is particularly useful in situations where a confirmatory method with a different analytical principle is required.
Ultimately, the selection of the most appropriate technique should be based on a thorough evaluation of the specific project requirements, including sensitivity needs, sample matrix complexity, available instrumentation, and desired sample throughput. A rigorous cross-validation is essential whenever both methods are employed within a drug development program to ensure the integrity and comparability of the analytical data. Adherence to regulatory guidelines from bodies such as the ICH, FDA, and EMA is mandatory throughout the method validation and cross-validation processes.[11][12][13][14][15][25][26][27][28]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). Validation of analytical procedures: Text and methodology q2(r1). Retrieved from [Link]
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Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
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Biocompare. (2013, June 6). GC-MS: The yin to LC-MS's yang. Retrieved from [Link]
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Schimmelmann Research. (n.d.). Derivatizing Compounds. Retrieved from [Link]
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ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? Retrieved from [Link]
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van Amsterdam, P., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803. [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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Rocci, M. L., Jr, et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(5), 1163–1172. [Link]
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LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). Retrieved from [Link]
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Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]
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Biotage. (2023, January 18). How does your sample prep change for LC/MS vs GC/MS. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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Definitive Guide to the Safe Disposal of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
Disclaimer: No specific Safety Data Sheet (SDS) for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol could be located in publicly available databases. The following guidance is synthesized from established protocols for halogenated organic compounds and hazard data from structurally analogous chemicals. This protocol is intended for informational purposes and must be supplemented by a thorough, site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
Executive Summary: A Proactive Approach to Safety
The proper disposal of any research chemical is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. For compounds like 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, which contains a dichlorinated aromatic ring, the potential for toxicity and environmental persistence necessitates a rigorous and well-documented disposal pathway. This guide provides a comprehensive framework for researchers and laboratory managers to handle and dispose of this compound, ensuring the safety of personnel and adherence to federal and local regulations. The core principle of this protocol is risk mitigation through proper characterization, segregation, and professional disposal, with high-temperature incineration being the mandated terminal step.
Inferred Hazard Profile and Risk Assessment
Due to the absence of a specific SDS, we must infer the hazard profile from similar molecules, such as the isomer 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol.[1][2] The presence of the 3,5-dichlorophenyl group is the primary driver of potential toxicity.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Hazard Code | Inferred Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage.[1][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][3] |
| Hazardous to the Aquatic Environment, Long-Term | H410 / H411 | Very toxic or toxic to aquatic life with long lasting effects.[4] |
The causality behind these hazards lies in the chemical structure. Chlorinated aromatic compounds can interfere with biological processes, and their lipophilic nature can lead to bioaccumulation. The aminoethanol side chain can also contribute to irritant properties. Therefore, all handling and disposal operations must proceed with the assumption that this compound is hazardous.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. The goal is to create a complete barrier to prevent any route of exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.[5]
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical safety goggles to protect against splashes.[6][7]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, such as spill cleanup, a chemically resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols or vapors should be conducted within a certified chemical fume hood to minimize inhalation risk.[8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be required, pending a formal risk assessment.[6]
Waste Characterization and Segregation: The Foundation of Compliance
Proper disposal begins with correct identification and segregation at the point of generation.[9] Co-mingling of waste streams can lead to regulatory violations and significantly increased disposal costs.[10]
-
Waste Identification: This compound must be treated as Hazardous Waste . Specifically, it falls into the category of halogenated organic waste .[11]
-
Regulatory Classification (RCRA): Under the Resource Conservation and Recovery Act (RCRA), this waste must be managed as hazardous. While not specifically listed by name, it would be characterized by its toxic properties. If discarded as an unused commercial chemical product, it could potentially be assigned a 'U' or 'P' code, though it is not currently on these lists.[12] Therefore, it is typically managed based on its hazardous characteristics and its classification as a halogenated organic compound, which is subject to specific land disposal restrictions.[13]
-
Segregation Protocol:
-
Designate a specific waste container exclusively for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol and related halogenated waste.
-
NEVER mix halogenated organic waste with non-halogenated organic waste.[9][11] The disposal routes are different; non-halogenated solvents may be suitable for fuel blending, whereas halogenated waste requires incineration.[9]
-
NEVER dispose of this chemical down the drain.[10][14] Its potential aquatic toxicity makes this a severe environmental and regulatory violation.
-
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant.
Step 1: Containerization
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.[15]
-
The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[9][16]
Step 2: Labeling
-
Properly label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste".[17]
-
The full chemical name: "2-[(3,5-dichlorophenyl)amino]ethan-1-ol". Avoid using abbreviations or chemical formulas.[16]
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Corrosive, Environmental Hazard).
-
Step 3: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment (such as a spill tray) to capture any potential leaks.[15]
-
Do not overfill the container; leave at least 10% of headspace to allow for expansion.[15]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10][18]
-
Provide them with a complete and accurate description of the waste.
-
The required method of disposal for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[17][19] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Step 5: Empty Container Disposal
-
An "empty" container that held this compound is still considered hazardous waste unless properly decontaminated.[9]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[9][10]
-
The rinsate from this process is also hazardous waste and must be collected and disposed of in the same halogenated organic waste stream.[9][10]
-
After triple rinsing, the container can be disposed of as non-hazardous waste after defacing or removing the original label.[10]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Minor Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated absorbent and any cleanup materials into the designated hazardous waste container.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team immediately.[20]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
Caption: Disposal workflow for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
References
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Quest Waste Management. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Dichlorophenyl Trichlorosilane. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: Bis(4-amino-2,3-dichlorophenyl)methane. Retrieved from [Link]
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RCRAReady. (n.d.). Hazardous Waste Codes | RCRA D, F, K, P & U Complete List. Retrieved from [Link]
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Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Greenbook.net. (2016, August 12). Safety Data Sheet: BM 86. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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PAC LP. (2012, May 7). Safety data sheet. Retrieved from [Link]
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Unknown. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. PubChem. Retrieved from [Link]
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NextSDS. (n.d.). 2-amino-1-(2,5-dichlorophenyl)ethan-1-ol — Chemical Substance Information. Retrieved from [Link]
-
Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1989, August). Alternative Control Technology Document: Halogenated Solvent Cleaners. Retrieved from [Link]
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WMSolutions.com. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]
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Unknown. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Classification of Environmental Hazards [D3] | Pesticide Registration Toolkit. Retrieved from [Link]
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Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
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PubChemLite. (2026). 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol. Retrieved from [Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
